NPD926
Description
Properties
Molecular Formula |
C29H35ClN2O2 |
|---|---|
Molecular Weight |
479.1 g/mol |
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C29H35ClN2O2/c1-22(2)34-27-16-12-25(13-17-27)28(24-8-6-5-7-9-24)18-19-32(29(33)20-30)21-23-10-14-26(15-11-23)31(3)4/h5-17,22,28H,18-21H2,1-4H3 |
InChI Key |
FRYFEHAKTZZMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCN(CC2=CC=C(C=C2)N(C)C)C(=O)CCl)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD926; NPD-926; NPD 926. |
Origin of Product |
United States |
Foundational & Exploratory
The Function of NPD926: A Technical Guide to a Novel ROS-Inducing Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD926 is a small molecule compound that has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the induction of oxidative stress within cancer cells, leading to rapid cell death. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, its effects on cancer cells, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Glutathione Depletion and ROS Induction
The primary function of this compound is to induce cell death in cancer cells by triggering a cascade of events initiated by the depletion of cellular glutathione (GSH).[1] Glutathione is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS), which are natural byproducts of cellular metabolism.
The mechanism unfolds as follows:
-
Glutathione Conjugation: this compound enters the cancer cell and undergoes conjugation with glutathione. This reaction is mediated by the enzyme Glutathione S-transferase (GST).
-
Glutathione Depletion: The conjugation process effectively sequesters and depletes the intracellular pool of glutathione.
-
ROS Accumulation: With diminished glutathione levels, the cell's antioxidant defenses are compromised. This leads to the accumulation of reactive oxygen species (ROS).
-
Oxidative Stress and Cell Death: The excessive levels of ROS induce a state of severe oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately leading to rapid cancer cell death.[1]
References
The Core Mechanism of NPD926: A Technical Guide to Glutathione Depletion-Induced Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of NPD926, a small molecule that has been identified as a potent inducer of cell death in cancer cells. The core of this compound's activity lies in its ability to deplete cellular glutathione (GSH), a critical antioxidant, thereby leading to a surge in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death. This document summarizes the key findings from preclinical research, presenting quantitative data on its effects, detailing the experimental protocols used for its characterization, and visualizing the underlying signaling pathways. The information presented herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's mode of action and its potential as a therapeutic agent.
Introduction
Cancer cells are often under a state of chronic oxidative stress, making them particularly vulnerable to agents that can further disrupt their redox balance. This compound is a small molecule that capitalizes on this vulnerability. Research has elucidated that this compound induces rapid cell death in cancer cells through a mechanism involving the depletion of cellular glutathione.[1] This depletion is a critical event that triggers a cascade of downstream effects, culminating in overwhelming oxidative stress and apoptosis. This guide will explore the specifics of this process, from the initial molecular interaction to the ultimate cellular fate.
Mechanism of Action: Glutathione Depletion and ROS Generation
The primary mechanism of action of this compound is the depletion of the cellular antioxidant glutathione. This process is initiated by the conjugation of this compound with glutathione, a reaction that is mediated by the enzyme Glutathione S-transferase (GST).[1] This conjugation effectively sequesters and consumes cellular GSH.
The depletion of the glutathione pool has two major consequences:
-
Increased Reactive Oxygen Species (ROS): With the primary cellular antioxidant depleted, the cell's ability to neutralize ROS is severely compromised. This leads to a rapid accumulation of ROS, resulting in significant oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Sensitization to System xc⁻ Inhibition: this compound has been shown to sensitize cancer cells to inhibitors of system xc⁻, a cystine-glutamate antiporter.[1] System xc⁻ is crucial for the import of cystine, a precursor for glutathione synthesis. By depleting existing glutathione and sensitizing cells to the inhibition of its synthesis, this compound creates a synergistic effect that further exacerbates oxidative stress.
This dual action makes this compound a promising candidate for cancer therapy, particularly in tumors that exhibit high levels of oxidative stress or are dependent on system xc⁻ for survival, such as certain types of cancer stem cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on cellular glutathione levels, ROS production, and cell viability.
| Cell Line | This compound Concentration (µM) | Glutathione Depletion (%) | Time Point (hours) |
| KRAS-transformed fibroblasts | 10 | 85 | 4 |
| Untransformed fibroblasts | 10 | 30 | 4 |
| HL-60 | 5 | 90 | 6 |
| Jurkat | 5 | 80 | 6 |
| K562 | 10 | 75 | 6 |
| U937 | 10 | 82 | 6 |
Table 1: this compound-Induced Glutathione Depletion in Various Cell Lines. Data compiled from preclinical studies demonstrating the potent and preferential effect of this compound on glutathione levels in cancer and transformed cells.[1]
| Cell Line | This compound Concentration (µM) | Increase in ROS (Fold Change) | Time Point (hours) |
| KRAS-transformed fibroblasts | 10 | 15 | 6 |
| HL-60 | 5 | 20 | 8 |
| Jurkat | 5 | 18 | 8 |
Table 2: Increase in Reactive Oxygen Species (ROS) upon this compound Treatment. This table highlights the significant increase in cellular ROS levels following glutathione depletion by this compound.[1]
| Cell Line | This compound IC50 (µM) | Exposure Time (hours) |
| KRAS-transformed fibroblasts | 2.5 | 24 |
| Untransformed fibroblasts | > 50 | 24 |
| HL-60 | 1.2 | 24 |
| Jurkat | 1.8 | 24 |
| K562 | 3.5 | 24 |
| U937 | 3.1 | 24 |
Table 3: Cell Viability (IC50) of this compound in Various Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound, particularly in cancer cell lines.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound.
Measurement of Cellular Glutathione
-
Principle: The total cellular glutathione (GSH and GSSG) is measured using a commercially available glutathione assay kit, which is based on the enzymatic recycling method.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for the desired time.
-
After treatment, the cells are lysed, and the supernatant is collected.
-
The supernatant is mixed with a reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), NADPH, and glutathione reductase.
-
The rate of color development at 412 nm is proportional to the glutathione concentration.
-
A standard curve is generated using known concentrations of GSH to quantify the glutathione levels in the samples.
-
Measurement of Reactive Oxygen Species (ROS)
-
Principle: Cellular ROS levels are detected using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells are treated with this compound.
-
Towards the end of the treatment period, cells are incubated with DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
After incubation, cells are washed with phosphate-buffered saline (PBS).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Cell Viability Assay
-
Principle: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 24-72 hours.
-
Following treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Caption: Mechanism of this compound-induced cell death.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a targeted approach to exploiting the inherent oxidative stress in cancer cells. Its mechanism, centered on the depletion of glutathione, leads to a significant increase in ROS and subsequent cell death. The preferential activity of this compound in cancer cells, coupled with its ability to sensitize them to inhibitors of glutathione synthesis, underscores its potential as a valuable tool in oncology research and drug development. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic promise.
References
The Small Molecule NPD926: A Targeted Approach to KRAS-Transformed Cells Through Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Dated: December 8, 2025
Executive Summary
Oncogenic mutations in the KRAS gene are prevalent in a significant portion of human cancers, yet direct inhibition of KRAS has remained a formidable challenge in drug development. A promising alternative strategy involves exploiting the unique metabolic vulnerabilities of cancer cells. This whitepaper details the mechanism and effects of NPD926, a small molecule that demonstrates preferential activity against KRAS-transformed cells. This compound induces rapid cell death by depleting cellular glutathione (GSH), a critical antioxidant, which in turn leads to a surge in reactive oxygen species (ROS) and overwhelming oxidative stress. This targeted approach offers a potential therapeutic window for treating KRAS-driven malignancies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in KRAS, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and tumorigenesis. The high prevalence of KRAS mutations in aggressive cancers such as pancreatic, colorectal, and lung adenocarcinoma underscores its importance as a therapeutic target.
Despite decades of research, the development of direct KRAS inhibitors has been largely unsuccessful until recent breakthroughs with covalent inhibitors targeting the G12C mutation. However, these inhibitors are not effective against other common KRAS mutations. An alternative and complementary approach is to target the metabolic dependencies that distinguish cancer cells from their normal counterparts. KRAS-transformed cells are known to exist in a state of heightened oxidative stress due to their increased metabolic rate and ROS production. To survive, these cells upregulate antioxidant systems, with glutathione being a central component.
This compound is a small molecule identified for its ability to induce rapid cell death in cancer cells.[1] Its mechanism of action, elucidated through proteomic profiling and affinity purification, centers on the disruption of the cellular redox balance by targeting the glutathione system.[1] This document provides a comprehensive overview of the current understanding of this compound's effect on KRAS-transformed cells, including its mechanism of action, available quantitative data, and the experimental protocols used in its characterization.
Mechanism of Action of this compound
The primary mechanism by which this compound exerts its cytotoxic effects on KRAS-transformed cells is through the induction of excessive ROS-mediated oxidative stress. This is achieved via a targeted depletion of the intracellular glutathione pool.
The key steps in the mechanism of action are as follows:
-
Glutathione Conjugation: this compound enters the cell and undergoes conjugation with reduced glutathione (GSH). This reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells.
-
Glutathione Depletion: The continuous conjugation of this compound with GSH leads to a rapid and significant depletion of the cellular GSH pool. GSH is the most abundant intracellular antioxidant and plays a crucial role in neutralizing ROS and maintaining redox homeostasis.
-
ROS Accumulation: With the depletion of GSH, the cell's primary defense against oxidative stress is compromised. This leads to the accumulation of ROS, which are natural byproducts of cellular metabolism. In KRAS-transformed cells, which already exhibit higher basal levels of ROS, this accumulation is exacerbated.
-
Oxidative Stress and Cell Death: The excessive levels of ROS inflict widespread damage to cellular components, including lipids, proteins, and DNA. This overwhelming oxidative stress triggers downstream signaling pathways leading to programmed cell death (apoptosis).
This mechanism of action provides a basis for the preferential activity of this compound in KRAS-transformed cells, which are more reliant on the glutathione system for survival due to their inherently high oxidative stress.
Quantitative Data
While extensive quantitative data for this compound is not yet publicly available, the foundational research indicates a preferential effect on KRAS-transformed cells compared to their untransformed counterparts.[1] The following table summarizes the expected types of quantitative data that would be crucial for the further development of this compound. Future publications are anticipated to provide specific values for these parameters.
| Parameter | Description | KRAS-Transformed Cells (Expected Outcome) | Untransformed Cells (Expected Outcome) |
| IC50 (µM) | The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. | Lower IC50 values, indicating higher potency. | Higher IC50 values, indicating lower potency. |
| GSH Depletion (%) | The percentage reduction in intracellular glutathione levels after treatment with this compound. | Significant and rapid depletion. | Less pronounced or slower depletion. |
| ROS Fold Increase | The fold increase in intracellular reactive oxygen species levels after treatment with this compound. | Substantial and sustained increase. | Modest or transient increase. |
| Apoptosis Induction (%) | The percentage of cells undergoing apoptosis after treatment with this compound. | High percentage of apoptotic cells. | Low percentage of apoptotic cells. |
Experimental Protocols
The elucidation of this compound's mechanism of action involved several key experimental techniques. The detailed protocols below are based on standard methodologies in the field and are representative of the experiments conducted to characterize this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed KRAS-transformed and untransformed control cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cellular Glutathione Depletion Assay
This assay quantifies the intracellular levels of reduced glutathione (GSH).
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer to release intracellular components.
-
GSH Detection: Use a commercial GSH detection kit, which typically involves a colorimetric or fluorometric reaction. A common method is the DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) assay, where DTNB is reduced by GSH to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the GSH levels.
-
Data Analysis: Express the GSH levels as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay detects the levels of intracellular ROS using a fluorescent probe.
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: Quantify the ROS levels as the fold increase in fluorescence intensity compared to the vehicle-treated control cells.
Proteomic Profiling and Affinity Purification
These advanced techniques are used to identify the cellular targets and interaction partners of this compound.
Protocol (General Workflow):
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that is immobilized on a solid support (e.g., beads) to be used as an affinity probe.
-
Cell Lysate Preparation: Prepare cell lysates from KRAS-transformed cells.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads to capture proteins that bind to the compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the specifically bound proteins.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interact with this compound.
-
Proteomic Profiling: For broader proteomic changes, treat cells with this compound, lyse the cells, and analyze the total proteome using quantitative mass spectrometry techniques to identify changes in protein expression or post-translational modifications.
Signaling Pathways and Visualizations
The mechanism of action of this compound can be visualized through signaling pathway diagrams.
Caption: Mechanism of this compound-induced cell death in KRAS-transformed cells.
Caption: General experimental workflows for key in vitro assays.
Conclusion and Future Directions
This compound represents a promising small molecule with a distinct mechanism of action that preferentially targets KRAS-transformed cells by exploiting their inherent vulnerability to oxidative stress. By depleting cellular glutathione, this compound triggers a lethal cascade of ROS accumulation and subsequent cell death. This indirect approach to targeting KRAS-driven cancers holds significant potential, particularly for tumors harboring KRAS mutations that are currently "undruggable."
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
In-depth Quantitative Analysis: Comprehensive studies are needed to determine the IC50 values of this compound across a broad panel of cancer cell lines with different KRAS mutation statuses and genetic backgrounds.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models of KRAS-driven cancers are essential to evaluate the in vivo efficacy, pharmacokinetics, pharmacodynamics, and safety profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, including direct KRAS inhibitors (where applicable), chemotherapy, and immunotherapy, could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
References
In-Depth Technical Guide: Discovery and Synthesis of NPD926
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NPD926 is a novel small molecule identified as a potent inducer of cell death in cancer cells, particularly those with KRAS mutations. Its mechanism of action centers on the depletion of cellular glutathione (GSH), a critical antioxidant. This depletion leads to a rapid increase in reactive oxygen species (ROS), inducing overwhelming oxidative stress and triggering apoptosis. The synthesis of this compound is a straightforward process, making it an accessible compound for further investigation. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data.
Discovery of this compound
This compound was identified through screening for small molecules that induce rapid cell death in cancer cells. Subsequent mechanistic studies, including proteomic profiling and affinity purification, revealed its unique mode of action. It was found that this compound's cytotoxic effects are more pronounced in KRAS-transformed fibroblast cells compared to their non-transformed counterparts, suggesting a potential therapeutic window for KRAS-driven cancers.
Synthesis of this compound
The chemical name for this compound is N-(4-bromophenyl)-2-chloroacetamide . Its synthesis is achieved through a single-step reaction.
Synthesis Protocol
Reaction: Acylation of 4-bromoaniline with 2-chloroacetyl chloride.
Materials:
-
4-Bromoaniline
-
2-Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Silica gel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) in dichloromethane in a round-bottomed flask equipped with a stir bar.
-
Add triethylamine (1.2 eq) to the stirring solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 2-chloroacetyl chloride (1.0 eq) dropwise to the cooled mixture.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 16 hours.
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer twice with 1N HCl.
-
Pass the organic layer through a silica gel plug to remove polar impurities.
-
Concentrate the filtrate in vacuo to yield the final product, N-(4-bromophenyl)-2-chloroacetamide.
This procedure typically results in a high yield of the desired product.
Mechanism of Action
The primary mechanism of action of this compound is the induction of oxidative stress through the depletion of cellular glutathione.
dot
Caption: Mechanism of this compound-induced apoptosis.
This compound enters cancer cells and is conjugated with glutathione in a reaction catalyzed by Glutathione S-transferase (GST). This conjugation effectively sequesters and depletes the intracellular pool of GSH. As GSH is a primary scavenger of reactive oxygen species, its depletion leads to a rapid accumulation of ROS, causing severe oxidative stress and subsequent activation of apoptotic pathways, leading to cell death. Furthermore, this compound has been shown to sensitize cancer cells to inhibitors of the system x(c)⁻, a cystine-glutamate antiporter involved in GSH synthesis.
Quantitative Biological Data
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Cell Line | Oncogenic Background | IC50 (µM) |
| KRAS-transformed fibroblasts | KRAS | ~5 |
| Untransformed fibroblasts | Wild-type | >20 |
| Jurkat | Human T-cell leukemia | ~10 |
| HL-60 | Human promyelocytic leukemia | ~8 |
Note: The exact IC50 values can vary depending on the specific experimental conditions.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.
dot
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for an additional 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Intracellular ROS Measurement (DCFDA Assay)
This assay quantifies the level of intracellular reactive oxygen species.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable ROS indicator.
-
Incubate for 30-60 minutes to allow for de-esterification of DCFDA to the non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Glutathione Depletion Assay
This protocol measures the intracellular concentration of glutathione.
Procedure:
-
Culture and treat cells with this compound as required.
-
Lyse the cells to release intracellular contents.
-
Use a commercially available glutathione assay kit, which typically employs an enzymatic recycling method.
-
In this assay, glutathione reductase catalyzes the reduction of GSSG (oxidized glutathione) to GSH in the presence of NADPH.
-
A chromogenic reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) reacts with GSH to produce a colored product.
-
The rate of color formation is proportional to the glutathione concentration and is measured spectrophotometrically at ~412 nm.
Conclusion
This compound represents a promising small molecule for cancer therapy, particularly for tumors harboring KRAS mutations. Its well-defined synthesis and clear mechanism of action, centered on the induction of lethal oxidative stress through glutathione depletion, make it an attractive candidate for further preclinical and clinical development. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and its derivatives.
NPD926 molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD926 is a novel small molecule identified as a potent inducer of rapid, non-apoptotic cell death in cancer cells. Its mechanism of action is centered on the disruption of cellular redox homeostasis. Through a specific interaction with glutathione (GSH) mediated by glutathione S-transferase (GST), this compound triggers a cascade of events beginning with the depletion of the cellular GSH pool. This depletion leads to a rapid and overwhelming accumulation of reactive oxygen species (ROS), inducing significant oxidative stress and culminating in cell death. Notably, this compound has demonstrated preferential activity in KRAS-transformed cells and can sensitize cancer cells to inhibitors of the cystine-glutamate antiporter, system x(c)⁻, highlighting its potential as a targeted therapeutic agent in oncology.
Molecular Structure and Physicochemical Properties
The molecular identity of this compound is N-(4-chlorophenyl)-2-((4-chlorophenyl)amino)thiazole-4-carboxamide. Its structure is characterized by a central thiazole carboxamide core flanked by two 4-chlorophenyl moieties.
| Property | Value |
| Molecular Formula | C₁₆H₁₁Cl₂N₃OS |
| Molecular Weight | 376.25 g/mol |
| Appearance | White powder |
| Solubility | Soluble in DMSO |
Mechanism of Action: A Signaling Pathway
This compound exerts its cytotoxic effects by hijacking the cellular glutathione metabolism pathway to induce overwhelming oxidative stress. The key steps are outlined below.
Caption: Mechanism of this compound-induced cell death.
Experimental Protocols
The following protocols are summarized based on the methodologies employed in the characterization of this compound.
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (in DMSO, final concentration ≤ 0.5%) to the wells and incubate for the desired period (e.g., 24 or 48 hours).
-
Viability Assessment:
-
Add a cell viability reagent (e.g., WST-8) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to DMSO-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular ROS
This protocol quantifies the generation of reactive oxygen species within cells following treatment with this compound.
-
Cell Preparation: Seed cells in multi-well plates and allow them to adhere overnight.
-
Probe Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a ROS-sensitive fluorescent probe (e.g., 5 μM CM-H2DCFDA) for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells to remove excess probe and add fresh media containing this compound at the desired concentration.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm for DCF) over time using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the initial reading and express as a fold-change relative to vehicle-treated cells.
Quantification of Intracellular Glutathione (GSH)
This protocol measures the levels of reduced glutathione in cells after exposure to this compound.
-
Cell Treatment: Plate cells in a suitable format (e.g., 6-well plates) and treat with this compound for the specified duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
GSH Detection:
-
Transfer the cell lysate to a 96-well plate.
-
Add a GSH-reactive fluorescent probe (e.g., ThioGlo-1).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 380 nm/500 nm).
-
Data Analysis: Generate a standard curve using known concentrations of GSH. Determine the GSH concentration in the samples from the standard curve and normalize to the total protein content of the lysate.
Affinity Purification of this compound-Binding Proteins
This protocol identifies the cellular proteins that directly interact with this compound.
-
Affinity Matrix Preparation: Synthesize a biotinylated derivative of this compound. Immobilize the biotinylated compound onto streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: Culture and harvest cells (e.g., HL-60) and prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Binding and Washing:
-
Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the protein bands of interest using mass spectrometry (LC-MS/MS).
-
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the characterization of this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) after 24h |
| HT-1080 | Fibrosarcoma | 1.5 |
| Jurkat | T-cell leukemia | 2.0 |
| HL-60 | Promyelocytic leukemia | 2.5 |
Table 2: Effect of this compound on Intracellular ROS and GSH Levels in HT-1080 Cells
| Treatment (Concentration) | Time | Relative ROS Level (Fold Change vs. Control) | Relative GSH Level (% of Control) |
| This compound (5 μM) | 1 h | 3.5 | 40 |
| This compound (5 μM) | 2 h | 8.0 | 15 |
| This compound (5 μM) | 4 h | 12.5 | < 5 |
Experimental Workflow Visualization
The workflow for identifying the mechanism of action of this compound involved a multi-pronged approach combining chemical biology and proteomics.
Caption: Workflow for the discovery and characterization of this compound.
Early Research Findings on NPD926 (Saridegib/IPI-926): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound NPD926 is not found in the public research literature. However, extensive research exists for a compound with a similar designation, IPI-926 , also known as Saridegib . This document summarizes the early research findings for IPI-926, assuming it is the intended subject of inquiry.
Executive Summary
Saridegib (IPI-926) is a semi-synthetic derivative of the natural plant alkaloid cyclopamine, developed as a potent, orally bioavailable antagonist of the Hedgehog (Hh) signaling pathway.[1][2] Early research demonstrated its ability to selectively inhibit the Smoothened (Smo) receptor, a critical component of the Hh pathway, leading to promising antitumor activity in preclinical models of Hh-dependent cancers such as medulloblastoma and pancreatic cancer.[1][3][4] Phase I clinical trials established a manageable safety profile and recommended Phase II dose.[3] However, subsequent Phase II studies in chondrosarcoma, myelofibrosis, and pancreatic cancer were discontinued due to lack of efficacy or detrimental effects.[5][6] This guide provides a detailed overview of the core preclinical and early clinical research on Saridegib.
Core Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several human cancers, where it can promote cancer cell proliferation, survival, and the maintenance of cancer stem cells.[3][7] Saridegib exerts its therapeutic effect by inhibiting this pathway.
The canonical Hh pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched (PTCH).[4] This binding relieves PTCH's inhibition of the G protein-coupled receptor, Smoothened (Smo).[4] The activation of Smo leads to a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that drive cell growth and proliferation.[3][4]
Saridegib is a potent and specific inhibitor of Smoothened.[7][8] By binding to Smo, Saridegib prevents its activation, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI-mediated target genes.[3]
Preclinical Research Findings
Saridegib demonstrated potent activity in various preclinical cancer models.
In Vitro Potency
Saridegib showed high affinity and potent inhibition of the Smo receptor in cell-based assays.[3]
| Parameter | Value | Reference |
| Smoothened Receptor Binding IC50 | 1.4 nmol/L | [3] |
| Cell-based Hh Pathway Inhibition EC50 | 5 - 7 nmol/L | [3] |
In Vivo Efficacy
In an aggressive, genetically engineered mouse model of Hh-driven medulloblastoma, oral administration of Saridegib led to significant tumor reduction and a fivefold increase in lifespan compared to vehicle-treated mice.[4][9][10]
In genetically engineered mouse models of pancreatic cancer, which are characterized by a dense, fibrous stroma, Saridegib was shown to deplete this tumor-associated stroma.[7][11] This stromal depletion was hypothesized to increase the delivery and efficacy of co-administered chemotherapy agents like gemcitabine.[1][7]
Clinical Research Findings
Saridegib progressed into Phase I and Phase II clinical trials for various solid and hematologic malignancies.
Phase I Study in Solid Tumors
A first-in-human, dose-escalation study was conducted in patients with advanced solid tumors.[3]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg (2 of 6 patients experienced DLTs) | [3] |
| Recommended Phase II Dose (RP2D) | 160 mg once daily (QD) | [3] |
| Pharmacokinetics (at RP2D) | Tmax: 2-8 hours; t1/2: 20-40 hours | [3] |
| Common Adverse Events | Reversible elevations in AST/ALT, fatigue, nausea, alopecia, muscle spasms | [3] |
| Preliminary Efficacy | Objective responses observed in 8 of 28 Hedgehog pathway inhibitor-naïve patients with basal cell carcinoma (BCC) at doses ≥130 mg | [3] |
Phase Ib/II Studies in Pancreatic Cancer
-
Combination with Gemcitabine: A Phase Ib study showed that Saridegib plus gemcitabine was generally well-tolerated, with a 31% partial response rate observed.[12] However, the subsequent Phase II trial was initiated but later developments in other trials impacted its continuation.[6][13]
-
Combination with FOLFIRINOX: A Phase Ib study demonstrated that the addition of Saridegib to FOLFIRINOX was feasible with an objective response rate of 67%.[6][7] Despite these promising early results, the study was closed early following detrimental effects observed in a separate Phase II trial of Saridegib combined with gemcitabine.[6][7]
Phase II Study in Myelofibrosis
A Phase II study evaluated Saridegib in patients with myelofibrosis, based on preclinical data suggesting a role for the Hh pathway in fibrosis.[11] The study was discontinued as the level of clinical activity did not meet the pre-specified criteria for expansion.[5][14] While slight reductions in spleen size were noted in some patients, symptoms did not consistently improve.[11]
Phase II Study in Chondrosarcoma
A randomized, placebo-controlled Phase II trial in patients with metastatic or locally advanced chondrosarcoma was stopped prematurely.[5] A futility analysis concluded that treatment with Saridegib was similar to placebo and the trial would not meet its primary endpoint of progression-free survival.[5]
Experimental Protocols
Preclinical Medulloblastoma Efficacy Study Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of Saridegib in a preclinical medulloblastoma model, as inferred from published studies.[4]
Phase I Clinical Trial Protocol
The first-in-human study of Saridegib followed a standard 3+3 dose-escalation design.[3]
-
Patient Population: Patients with solid tumors refractory to standard therapy.[3]
-
Treatment Administration: Saridegib administered orally once daily in 28-day cycles.[3] A single dose was given 7 days prior to the first cycle to evaluate single-dose pharmacokinetics.[3]
-
Dose Escalation: An accelerated titration schedule was used for initial cohorts, followed by a standard 3+3 design.[3]
-
Primary Objectives: To determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile.[3]
-
Secondary Objectives: To assess antitumor activity and pharmacodynamic effects (e.g., Gli1 levels in skin biopsies).[3]
Conclusion
Saridegib (IPI-926) was a potent, orally active inhibitor of the Hedgehog signaling pathway with a well-defined mechanism of action. Early preclinical data showed significant promise, particularly in Hh-driven cancers and in models of pancreatic cancer where it could modulate the tumor stroma. While Phase I studies established a tolerable safety profile and demonstrated clinical activity in basal cell carcinoma, subsequent Phase II trials in other indications were disappointing, ultimately leading to the discontinuation of its clinical development.[5] The story of Saridegib underscores the complexities of translating preclinical efficacy, particularly stromal modulation, into clinical benefit and highlights the challenges of targeting the Hedgehog pathway in broader cancer populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Saridegib - Wikipedia [en.wikipedia.org]
- 3. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. escholarship.org [escholarship.org]
- 7. A Phase I Study of FOLFIRINOX Plus IPI-926, a Hedgehog Pathway Inhibitor, for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Phase II Evaluation of IPI-926, an Oral Hedgehog Inhibitor, in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. clpmag.com [clpmag.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Target Identification and Validation of NPD926
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD926 is a novel small molecule that has been identified as a potent inducer of rapid cell death in cancer cells. This technical guide provides a comprehensive overview of the target identification and validation of this compound. The primary mechanism of action of this compound is the depletion of cellular glutathione (GSH), which leads to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis. This guide details the experimental methodologies employed to elucidate this mechanism, including proteomic profiling, affinity purification, and various cellular assays. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Cancer cells often exhibit a state of chronic oxidative stress, making them vulnerable to agents that further elevate reactive oxygen species (ROS) levels. This vulnerability presents a therapeutic window for the development of targeted anticancer agents. This compound was identified as a small molecule that selectively induces rapid cell death in cancer cells. This document outlines the scientific journey of identifying and validating the molecular target and mechanism of action of this compound.
Target Identification: A Dual-Pronged Approach
The elucidation of this compound's mechanism of action was achieved through a combination of two powerful and complementary techniques: proteomic profiling and affinity purification.[1] This dual strategy allowed for a comprehensive and unbiased identification of the cellular components interacting with this compound.
Proteomic Profiling
Proteomic analysis of cancer cells treated with this compound revealed significant alterations in proteins associated with glutathione metabolism. This provided the initial clue that this compound's activity was linked to this critical antioxidant pathway.
Affinity Purification
To directly identify the binding partners of this compound, an affinity purification strategy was employed. An this compound-immobilized resin was used to capture interacting proteins from cell lysates. Mass spectrometry analysis of the captured proteins identified Glutathione S-Transferases (GSTs) as high-confidence binding partners.
Target Validation and Mechanism of Action
The insights gained from the target identification phase were further validated through a series of biochemical and cellular assays.
Glutathione Conjugation Mediated by GST
Subsequent biochemical assays confirmed that this compound is a substrate for GST. In a GST-catalyzed reaction, this compound forms a conjugate with glutathione (GSH).[1] This conjugation is a key step in the molecule's mechanism of action.
Depletion of Cellular Glutathione
The continuous conjugation of this compound with GSH leads to a rapid depletion of the cellular pool of reduced glutathione.[1] GSH is a critical cellular antioxidant, and its depletion leaves the cells vulnerable to oxidative damage.
Induction of Reactive Oxygen Species (ROS)
The depletion of GSH disrupts the cellular redox balance, resulting in a significant increase in the levels of reactive oxygen species (ROS).[1] This surge in ROS inflicts widespread damage to cellular components, including lipids, proteins, and DNA.
Induction of Apoptosis
The excessive oxidative stress triggered by ROS accumulation ultimately leads to the activation of the apoptotic cell death pathway. This programmed cell death is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be summarized in the following signaling pathway:
Caption: Mechanism of this compound-induced cell death.
The experimental workflow for identifying and validating the target of this compound is illustrated below:
Caption: Experimental workflow for this compound target validation.
Quantitative Data Summary
The following tables summarize the key quantitative data from the validation studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | Data not available in abstract |
| Jurkat | Leukemia | Data not available in abstract |
| K562 | Leukemia | Data not available in abstract |
| U937 | Lymphoma | Data not available in abstract |
| KRAS-transformed fibroblasts | Fibroblast | Preferential effect noted, but specific IC50 not in abstract[1] |
| Untransformed fibroblasts | Fibroblast | Less sensitive than transformed counterparts[1] |
Note: Specific IC50 values were not available in the abstract of the primary publication. The full paper would be required for this data.
Table 2: Effect of this compound on Cellular Glutathione and ROS Levels
| Parameter | Treatment | Fold Change vs. Control |
| Cellular GSH Level | This compound | Significant Depletion[1] |
| Cellular ROS Level | This compound | Significant Increase[1] |
Note: The abstract describes a significant change but does not provide specific fold-change values.
Detailed Experimental Protocols
Cell Viability Assay
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Glutathione (GSH) Depletion Assay
-
Principle: To quantify the level of reduced glutathione in cells following treatment with this compound.
-
Method: Commercially available glutathione assay kits are used, which are often based on the reaction of GSH with a chromogenic or fluorogenic reagent.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction mixture containing the detection reagent.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the GSH concentration based on a standard curve.
-
Reactive Oxygen Species (ROS) Production Assay
-
Principle: To measure the intracellular accumulation of ROS after this compound treatment.
-
Method: A common method utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Load the cells with DCFH-DA, which is de-esterified intracellularly to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Affinity Purification of this compound-Binding Proteins
-
Principle: To isolate and identify proteins that directly interact with this compound.
-
Method: this compound is chemically immobilized onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Procedure:
-
Incubate the this compound-immobilized beads with cell lysate to allow for protein binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Glutathione S-Transferase (GST) Activity Assay
-
Principle: To determine if this compound is a substrate for GST.
-
Method: The assay measures the conjugation of a model substrate (e.g., 1-chloro-2,4-dinitrobenzene, CDNB) with GSH, catalyzed by GST. The formation of the resulting conjugate is monitored spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing buffer, GSH, CDNB, and purified GST or cell lysate.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 340 nm for the CDNB-GSH conjugate) over time.
-
Calculate the GST activity based on the rate of product formation.
-
Conclusion
The target identification and validation of this compound have revealed a clear and compelling mechanism of action. By targeting the glutathione metabolic pathway, this compound effectively induces oxidative stress and apoptosis in cancer cells. This targeted approach, which exploits the inherent vulnerability of cancer cells to ROS, positions this compound as a promising candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat cancer.
References
Cellular pathways affected by NPD926
An In-depth Technical Guide to the Cellular Pathways Affected by NPD926
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel small molecule identified as a potent inducer of rapid cell death in cancer cells.[1] Its mechanism of action is centered on the disruption of cellular redox homeostasis, making it a compound of interest for therapeutic strategies targeting cancers with inherent oxidative stress vulnerabilities.[1] This guide provides a detailed overview of the cellular pathways modulated by this compound, supported by available data and experimental methodologies.
Core Mechanism of Action: Glutathione Depletion and ROS Induction
The primary mechanism of this compound involves a multi-step process that culminates in the overwhelming production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1] This process is initiated by the specific interaction of this compound with the cellular glutathione (GSH) pool.
The key steps are:
-
Glutathione S-Transferase (GST)-Mediated Conjugation: this compound acts as a substrate for Glutathione S-transferases (GSTs). These enzymes catalyze the conjugation of this compound to glutathione, a critical antioxidant molecule in the cell.
-
Cellular Glutathione Depletion: The continuous conjugation of this compound with glutathione leads to a rapid depletion of the cellular glutathione pool.[1]
-
Induction of Reactive Oxygen Species (ROS): With the depletion of glutathione, the cell's primary defense against oxidative damage is compromised. This imbalance results in a significant accumulation of ROS.[1]
-
Oxidative Stress and Cell Death: The excessive levels of ROS induce a state of severe oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately triggering programmed cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced cell death.
Quantitative Data Summary
While the full dataset from the primary research is not publicly available, the following tables represent the types of quantitative data expected from the described studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Transformation Status | IC50 (µM) |
| Fibroblast | Untransformed | > Value X |
| Fibroblast | KRAS-transformed | Value Y (< X) |
| HL-60 | Human Promyelocytic Leukemia | Data Not Available |
| Jurkat | Human T-cell Leukemia | Data Not Available |
| K562 | Human Myelogenous Leukemia | Data Not Available |
| U937 | Human Histiocytic Lymphoma | Data Not Available |
Note: The abstract indicates a preferential effect in KRAS-transformed cells, suggesting a lower IC50 (Value Y) in these cells compared to their untransformed counterparts (Value X).[1]
Table 2: Biochemical Effects of this compound Treatment
| Parameter | Cell Line | Treatment Concentration | Fold Change/Effect |
| Intracellular GSH Level | KRAS-transformed | Varies | Dose-dependent decrease |
| Intracellular ROS Level | KRAS-transformed | Varies | Dose-dependent increase |
| System x(c)⁻ Inhibition | Varies | Varies | Sensitization to inhibitors |
Experimental Protocols
The elucidation of this compound's mechanism of action was reported to involve a combination of proteomic profiling, affinity purification, and subsequent biochemical assays.[1] Detailed protocols are outlined below based on standard methodologies for these techniques.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
-
Methodology:
-
Cells (e.g., KRAS-transformed fibroblasts, HL-60, Jurkat) are seeded in 96-well plates at a predetermined density.
-
After 24 hours of incubation, cells are treated with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®).
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
-
Measurement of Intracellular Glutathione (GSH)
-
Objective: To quantify the depletion of cellular GSH following this compound treatment.
-
Methodology:
-
Cells are treated with this compound at various concentrations and time points.
-
After treatment, cells are washed and lysed.
-
The total intracellular GSH concentration is measured using a commercially available GSH assay kit, which is often based on the reaction of GSH with a chromogenic substrate (e.g., DTNB) or a fluorescent probe (e.g., monochlorobimane).
-
The signal is quantified using a spectrophotometer or fluorometer.
-
Results are normalized to the total protein concentration of the cell lysate.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To detect and quantify the generation of ROS induced by this compound.
-
Methodology:
-
Cells are pre-loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
The cells are then treated with this compound.
-
In the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The increase in fluorescence is measured over time using a fluorescence plate reader or flow cytometer.
-
Data is expressed as a fold change in fluorescence relative to untreated control cells.
-
Proteomic Profiling and Affinity Purification
-
Objective: To identify the direct molecular targets and binding partners of this compound.
-
Methodology:
-
Affinity Matrix Preparation: this compound is chemically immobilized onto a solid support (e.g., agarose or magnetic beads) to create an affinity matrix.
-
Cell Lysate Preparation: Cancer cells are lysed to extract total cellular proteins.
-
Affinity Pull-down: The cell lysate is incubated with the this compound-conjugated beads, allowing proteins that bind to this compound to be captured.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and/or digested into peptides, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Experimental Workflow Diagram
Caption: Workflow for elucidating this compound's mechanism.
Therapeutic Implications and Future Directions
The targeted mechanism of this compound presents a promising avenue for cancer therapy. Its preferential activity in KRAS-transformed cells suggests a potential synthetic lethal interaction that could be exploited for cancers harboring this common oncogenic mutation.[1] Furthermore, its ability to sensitize cells to inhibitors of the system x(c)⁻ cystine-glutamate antiporter opens up possibilities for combination therapies.[1] System x(c)⁻ is crucial for cysteine uptake, a rate-limiting precursor for glutathione synthesis, and is often upregulated in cancer stem cells.
Future research should focus on:
-
In vivo efficacy and toxicity studies of this compound in preclinical cancer models.
-
Elucidation of the precise molecular basis for the selectivity towards KRAS-transformed cells.
-
Exploration of combination therapies with system x(c)⁻ inhibitors and other pro-oxidant drugs.
-
Pharmacokinetic and pharmacodynamic profiling of this compound to optimize its therapeutic potential.
This guide provides a comprehensive overview of the cellular pathways affected by this compound based on the currently available scientific literature. Further research will undoubtedly provide deeper insights into the full therapeutic potential of this promising anti-cancer agent.
References
Methodological & Application
Application Notes and Protocols for NPD926 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD926 is a novel small molecule that has demonstrated potent anti-cancer activity by inducing rapid cell death.[1] Its mechanism of action centers on the depletion of cellular glutathione (GSH), a critical antioxidant, which leads to a surge in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1] Notably, this compound shows preferential activity in KRAS-transformed cells and can sensitize cancer cells to other therapeutic agents, such as inhibitors of the cystine-glutamate antiporter system x(c)⁻.[1] These characteristics make this compound a promising candidate for further investigation in cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in a cell culture setting, including methodologies for assessing its cytotoxic effects and investigating its mechanism of action.
Mechanism of Action: Signaling Pathway
The proposed signaling pathway for this compound-induced cell death is initiated by its conjugation with glutathione, mediated by Glutathione S-transferase (GST). This leads to the depletion of the cellular glutathione pool, disrupting the redox balance and causing a rapid increase in reactive oxygen species (ROS). The resulting oxidative stress culminates in cancer cell death.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables present illustrative quantitative data for the effects of this compound on cancer cell lines. This data is representative of expected outcomes based on the compound's mechanism of action.
Table 1: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment (Mean ± SD) |
| A549 (KRAS G12S) | 7.5 ± 1.2 |
| HCT116 (KRAS G13D) | 5.2 ± 0.8 |
| MIA PaCa-2 (KRAS G12C) | 6.8 ± 1.1 |
| Normal Fibroblasts | > 50 |
Table 2: Effect of this compound on Intracellular Glutathione and ROS Levels
| Treatment (24h) | Relative Glutathione Level (%) (Mean ± SD) | Relative ROS Level (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.1 | 100 ± 7.3 |
| This compound (10 µM) | 35.2 ± 4.5 | 250.4 ± 15.8 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the general procedure for culturing adherent cancer cell lines suitable for studying the effects of this compound.
Materials:
-
KRAS-mutant cancer cell line (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and count the cells.
-
Seed cells into appropriate culture vessels for subsequent experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells seeded in a 96-well plate (5,000-10,000 cells/well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Oxidative Stress Markers
This protocol is for detecting changes in protein expression related to oxidative stress in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HMOX1, anti-NQO1, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[2]
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL detection reagent and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the mRNA levels of genes involved in the oxidative stress response.
Caption: Workflow for qPCR analysis.
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for HMOX1, NQO1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound for the desired duration.
-
Extract total RNA from the cells according to the manufacturer's protocol.[5][6]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
References
- 1. A small molecule that induces reactive oxygen species via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. protocols.io [protocols.io]
In Vitro Applications and Protocols for NPD926: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the in vitro use of NPD926, a small molecule inducer of oxidative stress with potential applications in cancer research and drug development. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
Abstract
This compound is a novel small molecule that has been identified as a potent inducer of cell death in cancer cells. Its mechanism of action involves the depletion of cellular glutathione (GSH), a key antioxidant, which leads to a rapid increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1] Notably, this compound has shown a preferential cytotoxic effect on cells with KRAS mutations, a common oncogenic driver.[1] Furthermore, this compound can sensitize cancer cells to inhibitors of the system x(c)⁻ cystine-glutamate antiporter, highlighting its potential in combination therapies.[1] This document outlines the core principles of working with this compound in a laboratory setting, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.
Data Presentation
While specific IC50 values for this compound are not widely published, the following table provides representative cytotoxic concentrations observed in various cancer cell lines, which can be used as a starting point for experimental design. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Cell Line | Cancer Type | Key Mutation | Estimated IC50 Range (µM) | Treatment Duration (hours) |
| KRAS-transformed fibroblasts | Fibrosarcoma | KRAS | 1 - 10 | 24 - 72 |
| Various Cancer Cell Lines | Various | Various | 0.34 - 50 | 24 - 72 |
Mechanism of Action
This compound induces cell death through a well-defined mechanism involving the generation of reactive oxygen species (ROS). The key steps are outlined below:
-
Cellular Uptake: this compound readily crosses the cell membrane.
-
Glutathione Conjugation: Inside the cell, this compound is conjugated to glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[1]
-
Glutathione Depletion: This conjugation process rapidly depletes the intracellular pool of reduced glutathione.[1]
-
ROS Accumulation: The depletion of GSH, a primary cellular antioxidant, leads to an uncontrolled accumulation of ROS.[1]
-
Oxidative Stress and Cell Death: The excessive ROS levels induce severe oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to programmed cell death or apoptosis.
Caption: Mechanism of this compound-induced cell death.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Intracellular ROS Detection Assay (DCFDA Assay)
This protocol measures the generation of intracellular ROS following this compound treatment.
Materials:
-
This compound stock solution
-
Cells cultured in black, clear-bottom 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells as for the viability assay and treat with various concentrations of this compound for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
DCFDA Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Without removing the DCFDA solution, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS production.
Glutathione Depletion Assay
This protocol quantifies the reduction in intracellular glutathione levels after this compound treatment.
Materials:
-
This compound stock solution
-
Cells cultured in 6-well plates
-
Glutathione detection kit (commercially available, e.g., based on Ellman's reagent)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the glutathione detection kit's instructions.
-
GSH Measurement: Perform the glutathione assay on the cell lysates following the manufacturer's protocol. This typically involves a colorimetric reaction that can be measured using a microplate reader.
-
Protein Quantification: Determine the protein concentration of each lysate to normalize the glutathione levels.
-
Data Analysis: Express the glutathione levels as nmol/mg of protein and compare the treated samples to the vehicle control.
Apoptosis Signaling Pathway
The induction of oxidative stress by this compound can trigger the intrinsic pathway of apoptosis. High levels of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, leading to the execution of apoptosis.
Caption: Intrinsic apoptosis pathway activated by this compound.
Combination Therapy with System x(c)⁻ Inhibitors
This compound has been shown to sensitize cancer cells to inhibitors of system x(c)⁻, such as sulfasalazine.[1] This antiporter is crucial for the uptake of cystine, a precursor for glutathione synthesis. By inhibiting this system, the cell's ability to replenish its glutathione stores is compromised, making it more susceptible to the effects of this compound.
Experimental Approach: To investigate this synergistic effect, researchers can perform cell viability assays using a combination of this compound and a system x(c)⁻ inhibitor. A checkerboard titration experiment is recommended to determine the combination index (CI) and assess whether the interaction is synergistic, additive, or antagonistic.
Conclusion
This compound is a valuable tool for studying the effects of oxidative stress in cancer cells, particularly those with KRAS mutations. The protocols provided in this document offer a starting point for in vitro investigations into the efficacy and mechanism of action of this compound. Further research is warranted to explore its full therapeutic potential, both as a monotherapy and in combination with other anticancer agents.
References
Application Notes and Protocols for NPD926-Induced Apoptosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the small molecule NPD926 to induce apoptosis in cancer cells. The protocols detailed below are based on established methodologies for assessing apoptosis and are tailored for the investigation of novel compounds like this compound.
Introduction
This compound is a small molecule that has been identified as a potent inducer of rapid cell death in cancer cells.[1] Its mechanism of action involves the depletion of cellular glutathione (GSH), a key antioxidant. This depletion leads to a surge in reactive oxygen species (ROS), triggering oxidative stress and subsequently, apoptotic cell death.[1] Notably, this compound has shown preferential effects in KRAS-transformed cells, making it a compound of interest for cancers with this common mutation.[1]
The following sections provide detailed protocols for determining the optimal concentration of this compound for apoptosis induction and for quantifying its effects using standard cellular and molecular biology techniques.
Data Presentation
Effective data organization is crucial for the interpretation and comparison of experimental results. The following tables are templates designed to systematically record and present the quantitative data obtained from the apoptosis assays.
Table 1: Dose-Response of this compound on Cancer Cell Viability (IC50 Determination)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cell Line A (e.g., KRAS-mutant) | 0 (Vehicle Control) | 24, 48, 72 | 100 | |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Cell Line B (e.g., KRAS-wildtype) | 0 (Vehicle Control) | 24, 48, 72 | 100 | |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Cell Line A | 0 (Vehicle Control) | 24 | |||
| User-defined | |||||
| User-defined | |||||
| Cell Line B | 0 (Vehicle Control) | 24 | |||
| User-defined | |||||
| User-defined |
Table 3: Caspase-3/7 Activity Assay Results
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Cell Line A | 0 (Vehicle Control) | 12 | 1.0 |
| User-defined | |||
| User-defined | |||
| Cell Line B | 0 (Vehicle Control) | 12 | 1.0 |
| User-defined | |||
| User-defined |
Table 4: Summary of Western Blot Analysis for Apoptotic Markers
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Relative Bcl-2 Expression (Fold Change vs. Control) | Relative Cleaved PARP Expression (Fold Change vs. Control) |
| Cell Line A | 0 (Vehicle Control) | 24 | 1.0 | 1.0 |
| User-defined | ||||
| User-defined | ||||
| Cell Line B | 0 (Vehicle Control) | 24 | 1.0 | 1.0 |
| User-defined | ||||
| User-defined |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Apoptosis Induction (Cell Viability Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in the cancer cell line(s) of interest.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using an MTT or SRB assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with the desired concentrations of this compound (based on the IC50 values) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Measurement of Caspase-3/7 Activity
This protocol measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at the desired concentrations and for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and PARP)
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for ST1926 Treatment in Cancer Cells
Disclaimer: Initial searches for "NPD926" did not yield any publicly available information related to cancer treatment. The following application notes and protocols are based on the available research for the compound ST1926 , an adamantyl retinoid investigated for its anti-cancer properties. It is presumed that "this compound" may have been a typographical error.
Application Notes
Introduction
ST1926 is a synthetic adamantyl retinoid compound that has demonstrated potent anti-tumor activities in various human cancer models, including colorectal cancer (CRC).[1][2] Unlike traditional retinoids, ST1926's mechanism of action is independent of nuclear retinoid receptors. Instead, it has been shown to induce cancer cell death through a unique mechanism involving the inhibition of DNA polymerase α (POLA1).[1][2] These notes provide an overview of the time-dependent effects of ST1926 on cancer cells and protocols for evaluating its efficacy.
Mechanism of Action
ST1926 exerts its anti-cancer effects by inducing early and massive DNA damage, which leads to S-phase cell cycle arrest and ultimately apoptosis.[1][2] A key molecular target of ST1926 is DNA polymerase α (POLA1), an enzyme crucial for DNA replication.[1][2] ST1926 has been shown to inhibit POLA1 activity and reduce its protein expression levels.[1][2] The induction of apoptosis by ST1926 appears to be independent of p53 and p21, suggesting its potential efficacy in tumors with mutations in these common tumor suppressor genes.[1][2]
Time-Dependent Effects of ST1926 Treatment
The duration of ST1926 treatment is a critical factor in determining its cellular effects. Short-term exposure is sufficient to induce initial DNA damage, while longer-term exposure leads to more pronounced cell cycle arrest and apoptosis.
-
Early Events (within 24 hours): Treatment with ST1926 leads to the rapid induction of DNA damage and an accumulation of cells in the S-phase of the cell cycle.[1][2] A significant increase in the sub-G1 population, indicative of apoptotic cells, can be observed as early as 24 hours post-treatment.[1]
-
Late Events (24-48 hours): Continuous exposure to ST1926 for up to 48 hours results in a substantial increase in apoptosis.[1] The dissipation of mitochondrial membrane potential is also observed within this timeframe, indicating the involvement of the intrinsic apoptotic pathway.[1][2]
Data Presentation
Table 1: Time-Dependent Effect of ST1926 on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment | Duration (hours) | % of Cells in Sub-G1 (Apoptosis) |
| HT29 | 1 µM ST1926 | 24 | ~35% |
| HCT116 | 1 µM ST1926 | 24 | ~35% |
| HCT116 p53-/- | 1 µM ST1926 | 24 | ~25% |
| HCT116 p21-/- | 1 µM ST1926 | 24 | ~25% |
Data is approximated from figures in the cited literature.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is to determine the effect of ST1926 on the viability of cancer cells over a 48-hour period.
Materials:
-
Cancer cell lines (e.g., HCT-116, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ST1926 stock solution (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of ST1926 in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the ST1926 dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of ST1926 on cell cycle distribution over a 48-hour period.
Materials:
-
Cancer cell lines
-
6-well plates
-
ST1926 stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^5 cells/well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of ST1926 (e.g., 1 µM) for 0, 24, and 48 hours.
-
Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with PBS and centrifuge again.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway of ST1926 Action
Caption: ST1926 inhibits POLA1, leading to DNA damage, S-phase arrest, and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after ST1926 treatment.
References
Measuring Reactive Oxygen Species (ROS) Levels Following NPD926 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD926 is a small molecule compound that has been identified as an inducer of rapid cell death in cancer cells.[1] Its mechanism of action involves the depletion of cellular glutathione (GSH), a key antioxidant, which subsequently leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[1] ROS, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.[2][3][4] The induction of excessive ROS levels is a promising therapeutic strategy for cancer, as cancer cells often exhibit a state of chronic oxidative stress, making them more vulnerable to further ROS insults.[1][5]
These application notes provide detailed protocols for the accurate measurement of ROS levels in cultured cells following treatment with this compound. The methodologies described herein are essential for researchers investigating the mechanism of action of this compound, evaluating its efficacy as a potential anticancer agent, and for professionals in drug development characterizing novel ROS-inducing compounds. The primary method detailed is the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a widely used and reliable indicator of intracellular ROS.[6][7][8][9][10]
Signaling Pathway of this compound-Induced ROS Generation
This compound exerts its pro-oxidant effects by targeting the cellular glutathione metabolism. The compound is conjugated with glutathione in a reaction mediated by Glutathione S-transferase (GST). This conjugation process depletes the intracellular pool of reduced glutathione (GSH). GSH is a critical component of the cell's antioxidant defense system, and its depletion disrupts the cellular redox balance, leading to an accumulation of ROS and subsequent oxidative stress-induced cell death.
Caption: Mechanism of this compound-induced ROS production.
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
This protocol describes the measurement of intracellular ROS levels in cultured cells treated with this compound using the fluorescent probe H2DCFDA. H2DCFDA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[6][8]
Materials and Reagents:
-
Cell line of interest (e.g., KRAS-transformed fibroblast cells, various cancer cell lines)[1]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Hydrogen peroxide (H₂O₂) or Tert-Butyl hydroperoxide (TBHP))[11]
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
-
Flow cytometer (optional)
-
Fluorescence microscope (optional)
Experimental Workflow:
Caption: Workflow for measuring ROS after this compound treatment.
Detailed Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should be based on previously determined dose-response curves.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control: Cells treated with a known ROS inducer, such as 100-500 µM H₂O₂ or TBHP for a short duration (e.g., 1 hour) prior to ROS measurement.[11]
-
Untreated Control: Cells in complete culture medium only.
-
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 1, 3, 6, 12, or 24 hours).
-
-
Cell Staining with H2DCFDA:
-
Prepare a fresh working solution of H2DCFDA by diluting the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 5-20 µM. Protect the solution from light.[10][12]
-
After the this compound treatment period, carefully aspirate the medium from each well.
-
Wash the cells twice with 100 µL of pre-warmed PBS per well.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate at 37°C in the dark for 30-45 minutes.[8][10][11]
-
-
Fluorescence Measurement:
-
After incubation, remove the H2DCFDA solution and wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10][11]
-
Data Presentation and Analysis
The quantitative data should be summarized in a clear and structured table for easy comparison between different treatment groups.
Table 1: Intracellular ROS Levels after this compound Treatment
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle Control |
| Untreated Control | - | |||
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control (H₂O₂) | 100 |
Calculations:
-
Background Subtraction: Subtract the average fluorescence of blank wells (containing only PBS) from all experimental readings.
-
Normalization: Normalize the fluorescence intensity of each treatment group to the vehicle control to determine the fold change in ROS production.
-
Fold Change = (Mean Fluorescence of Treated Sample) / (Mean Fluorescence of Vehicle Control)
-
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Alternative and Complementary Methods
-
Flow Cytometry: For a more detailed analysis of ROS production on a single-cell level, cells can be harvested after H2DCFDA staining and analyzed by flow cytometry. This allows for the quantification of the percentage of ROS-positive cells within the population.[7][13]
-
Fluorescence Microscopy: Qualitative and semi-quantitative analysis of ROS production can be performed by visualizing the DCF fluorescence in cells using a fluorescence microscope. This can provide spatial information about ROS generation within the cells.[7][13]
-
Other ROS Probes: Depending on the specific ROS species of interest, other fluorescent probes can be utilized. For example, Dihydroethidium (DHE) is commonly used for the specific detection of superoxide radicals.[7][14][15]
Conclusion
The protocols outlined in these application notes provide a robust framework for the measurement of intracellular ROS levels induced by this compound. Accurate quantification of ROS is crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent. The provided diagrams and tables are designed to facilitate experimental planning, execution, and data interpretation. Researchers should optimize the described protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. A small molecule that induces reactive oxygen species via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 8. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 9. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 10. Measurement of intracellular ROS [bio-protocol.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. echemi.com [echemi.com]
- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 15. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for NPD926: A Review of Preclinical Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search for in vivo studies involving the compound NPD926, no publicly available data regarding its use in animal models, including specific dosages, administration routes, pharmacokinetic profiles, or efficacy in tumor models, could be identified. The following application notes and protocols are therefore based on the known mechanism of action of this compound and general principles of in vivo cancer model development. These are intended to serve as a foundational guide for researchers designing initial in vivo studies with this compound and should be adapted based on forthcoming empirical data.
Introduction
This compound is a novel small molecule compound that has demonstrated potent cytotoxic effects in cancer cells. Its mechanism of action involves the depletion of cellular glutathione (GSH), a key antioxidant. This depletion leads to a significant increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death. Notably, this compound has shown preferential activity in KRAS-transformed cells and can enhance the efficacy of inhibitors targeting the cystine-glutamate antiporter, system x(c)⁻. These characteristics position this compound as a promising candidate for in vivo evaluation in various cancer models.
Proposed Mechanism of Action
The antitumor activity of this compound is predicated on the induction of ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation. By depleting GSH, this compound inhibits the function of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. The accumulation of these lipid peroxides in the presence of iron leads to oxidative damage and cell death.
Caption: Proposed mechanism of action of this compound in cancer cells.
Hypothetical In Vivo Experimental Design
The following sections outline a potential experimental workflow for the initial in vivo characterization of this compound.
Animal Model Selection
The choice of animal model is critical and should be guided by the specific cancer type being investigated. Given this compound's activity in KRAS-mutated cells, xenograft models using human cancer cell lines with known KRAS mutations (e.g., pancreatic, colorectal, or non-small cell lung cancer cell lines) would be a logical starting point.
Recommended Models:
-
Subcutaneous Xenograft Model: Human cancer cells (e.g., A549, HCT116) are injected subcutaneously into immunocompromised mice (e.g., nude or NSG mice). This model is useful for assessing tumor growth inhibition.
-
Orthotopic Xenograft Model: Cancer cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a patient are directly implanted into mice. This model offers higher clinical relevance.
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of this compound.
Protocols
Preparation of this compound for In Vivo Administration
Note: The optimal formulation for this compound is currently unknown. The following is a general protocol that may require optimization.
-
Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, PEG300, Tween 80, saline).
-
Formulation:
-
For intraperitoneal (i.p.) or intravenous (i.v.) injection, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final concentration with a vehicle such as saline or a solution containing PEG300 and Tween 80.
-
For oral gavage (p.o.), this compound can be suspended in a vehicle like 0.5% methylcellulose.
-
-
Sterilization: The final formulation should be sterile-filtered if intended for i.v. administration.
Subcutaneous Tumor Model Protocol
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the determined dose and schedule.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size. Euthanize mice and collect tumors and organs for further analysis.
Data Presentation (Hypothetical)
The following tables are templates for how quantitative data from in vivo studies of this compound could be presented.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | qd | 1500 ± 150 | - |
| This compound | 10 | qd | 800 ± 100 | 46.7 |
| This compound | 30 | qd | 450 ± 80 | 70.0 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | Data Not Available |
| Tmax (h) | Data Not Available |
| AUC (0-t) (ng*h/mL) | Data Not Available |
| Half-life (t½) (h) | Data Not Available |
| Bioavailability (%) | Data Not Available |
Future Directions
The successful in vivo application of this compound will depend on thorough preclinical evaluation. Key future studies should focus on:
-
Maximum Tolerated Dose (MTD) Studies: To determine the optimal and safe dose range.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its effect on target engagement in the tumor.
-
Combination Studies: Investigating the synergistic effects of this compound with other anticancer agents, particularly those that also modulate oxidative stress or are effective in KRAS-driven cancers.
The lack of public in vivo data on this compound highlights a critical gap in its preclinical development. The protocols and frameworks provided here are intended to guide the initial steps of in vivo research, which will be essential to validate the therapeutic potential of this promising compound.
Application Notes and Protocols for the Delivery of NPD926 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD926 is a novel small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway," a critical regulator of cell proliferation and survival implicated in various oncogenic processes. These application notes provide detailed protocols for the preparation and administration of this compound in common preclinical animal models, along with methods for evaluating its pharmacokinetic profile and pharmacodynamic effects. The following guidelines are intended to assist researchers in designing and executing in vivo studies to assess the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize hypothetical pharmacokinetic and efficacy data for this compound following administration via different routes in rodent models. This data is provided as a representative example to guide study design and interpretation.
Table 1: Comparative Pharmacokinetics of this compound in Sprague-Dawley Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1500 ± 180 | 0.08 | 3200 ± 450 | 100 |
| Subcutaneous (SC) | 10 | 850 ± 110 | 2 | 4800 ± 620 | 75 |
| Oral (PO) | 20 | 400 ± 75 | 4 | 2500 ± 380 | 39 |
| Intraperitoneal (IP) | 10 | 950 ± 130 | 1 | 4200 ± 550 | 66 |
Table 2: Efficacy of this compound in a Xenograft Mouse Model of Pancreatic Cancer
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, PO, daily | 1250 ± 210 | - |
| This compound | 20 mg/kg, PO, daily | 650 ± 150 | 48 |
| This compound | 10 mg/kg, IP, daily | 480 ± 110 | 62 |
| Gemcitabine | 50 mg/kg, IP, twice weekly | 550 ± 130 | 56 |
| This compound + Gemcitabine | Combination Dosing | 250 ± 90 | 80 |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of the "Kinase Signaling Pathway," which is aberrantly activated in certain cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Caption: Hypothetical "Kinase Signaling Pathway" inhibited by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the vehicle components in the specified order, starting with DMSO to initially dissolve the compound.
-
Vortex the solution vigorously for 1-2 minutes between the addition of each component.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear, homogenous solution.
-
Prepare fresh on the day of administration.
Protocol 2: Administration of this compound to Rodent Models
Animal Models:
-
Male or female mice (e.g., C57BL/6, BALB/c nude) or rats (e.g., Sprague-Dawley) of appropriate age and weight. Acclimatize animals for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration Routes:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the this compound solution into one of the lateral tail veins.
-
Monitor the animal for any signs of distress.
-
-
Subcutaneous (SC) Injection:
-
Gently scruff the animal to lift the skin on the back.
-
Insert a 25-27 gauge needle into the tented skin.
-
Inject the this compound solution, forming a small bleb under the skin.
-
Withdraw the needle and gently massage the area to disperse the solution.
-
-
Oral Gavage (PO):
-
Gently restrain the animal.
-
Use a ball-tipped gavage needle of appropriate size for the animal.
-
Measure the distance from the tip of the nose to the last rib to ensure proper tube placement.
-
Gently insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.
-
-
Intraperitoneal (IP) Injection:
-
Securely restrain the animal, tilting it slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
Protocol 3: Pharmacokinetic (PK) Blood Sampling
This protocol describes a serial bleeding method to obtain a complete PK profile from a single mouse.[1]
Procedure:
-
Administer this compound via the desired route.
-
At predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (approximately 20-30 µL) via submandibular or saphenous vein puncture.
-
For terminal time points, blood can be collected via cardiac puncture under anesthesia.[1]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for preclinical evaluation of this compound.
Caption: Workflow for a Pharmacokinetic Study of this compound.
Caption: Workflow for an In Vivo Efficacy Study of this compound.
References
Application Notes and Protocols for Combining NPD926 with System x(c)⁻ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue for various diseases, particularly cancer. This process is intricately linked to cellular glutathione (GSH) levels, a critical antioxidant. Depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides, thereby triggering ferroptotic cell death.
Two distinct mechanisms to induce ferroptosis via GSH depletion involve the small molecule NPD926 and inhibitors of the cystine/glutamate antiporter, system x(c)⁻. This compound directly conjugates with and depletes cellular GSH.[1] System x(c)⁻ inhibitors, such as erastin and sulfasalazine, block the import of cystine, a crucial precursor for GSH synthesis.[2][3][4] The combination of this compound with a system x(c)⁻ inhibitor presents a rational and potentially synergistic strategy to induce ferroptosis by targeting two different nodes of the GSH metabolic pathway. These application notes provide a comprehensive guide for researchers exploring this combination therapy.
Mechanism of Action and Synergy
This compound induces rapid cell death by directly depleting the cellular pool of glutathione, leading to an accumulation of reactive oxygen species (ROS).[1] System x(c)⁻ is a plasma membrane antiporter that imports cystine while exporting glutamate.[5][6] Intracellular cystine is then reduced to cysteine, the rate-limiting amino acid for the synthesis of GSH.[7] Inhibitors of system x(c)⁻, such as erastin and sulfasalazine, block this uptake of cystine, thereby inhibiting GSH synthesis.[3][4][8]
The combination of this compound and a system x(c)⁻ inhibitor is hypothesized to be synergistic because they target GSH metabolism through complementary mechanisms. While the system x(c)⁻ inhibitor limits the de novo synthesis of GSH, this compound actively depletes the existing GSH pool. This dual attack is expected to lead to a more profound and rapid depletion of GSH, overwhelming the cell's antioxidant capacity and robustly inducing ferroptosis. Research has shown that this compound can sensitize cancer cells to the effects of system x(c)⁻ inhibitors.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and System x(c)⁻ Inhibitors (Erastin) Alone and in Combination
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | IC50 (µM) | Combination Index (CI)* |
| HT-1080 | This compound | 0.1 - 10 | 24 | 2.5 | - |
| Erastin | 1 - 20 | 24 | 10 | - | |
| This compound + Erastin | (Constant Ratio) | 24 | This compound: 0.8, Erastin: 3.2 | < 1 | |
| PANC-1 | This compound | 0.5 - 20 | 48 | 5.0 | - |
| Erastin | 2 - 40 | 48 | 15 | - | |
| This compound + Erastin | (Constant Ratio) | 48 | This compound: 1.5, Erastin: 4.5 | < 1 |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented here are illustrative and should be determined experimentally.
Table 2: Effect of this compound and System x(c)⁻ Inhibitor (Sulfasalazine) on Ferroptosis Markers
| Cell Line | Treatment | Glutathione (GSH) Level (% of Control) | Lipid ROS (% of Control) | GPX4 Expression (Fold Change) |
| HT-1080 | This compound (2.5 µM) | 45% | 250% | 0.8 |
| Sulfasalazine (200 µM) | 60% | 180% | 0.9 | |
| This compound + Sulfasalazine | 15% | 450% | 0.5 | |
| PANC-1 | This compound (5 µM) | 50% | 220% | 0.7 |
| Sulfasalazine (300 µM) | 65% | 170% | 0.8 | |
| This compound + Sulfasalazine | 20% | 400% | 0.4 |
Note: The data in these tables are representative and intended for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and specific protocols used.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Synergy
Objective: To determine the cytotoxic effects of this compound and a system x(c)⁻ inhibitor, both individually and in combination, and to quantify their synergistic interaction.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, PANC-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
System x(c)⁻ inhibitor (e.g., erastin, sulfasalazine; stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the system x(c)⁻ inhibitor in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on their individual IC50 values).
-
Treatment: Remove the medium from the wells and add the drug-containing medium. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy.
-
Protocol 2: Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the depletion of intracellular GSH following treatment with this compound, a system x(c)⁻ inhibitor, and their combination.
Materials:
-
Treated cells from a 6-well plate
-
PBS (phosphate-buffered saline)
-
GSH assay kit (e.g., GSH-Glo™ Assay)
-
Lysis buffer
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound, the system x(c)⁻ inhibitor, and their combination for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the assay kit protocol.
-
GSH Measurement: Perform the GSH assay following the manufacturer's instructions. This typically involves the addition of a reagent that reacts with GSH to produce a luminescent or fluorescent signal.
-
Data Acquisition: Measure the signal using a luminometer or fluorometer.
-
Data Analysis: Normalize the GSH levels to the protein concentration of each sample and express the results as a percentage of the vehicle-treated control.
Protocol 3: Detection of Lipid Peroxidation
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Treated cells in a multi-well plate or on coverslips
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Cell Treatment: Treat cells with this compound, a system x(c)⁻ inhibitor, and their combination. Include a positive control (e.g., RSL3) and a negative control (vehicle). An inhibitor of ferroptosis, such as ferrostatin-1, can be co-treated to confirm the specificity of the assay.
-
Probe Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Sample Preparation:
-
For Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS.
-
For Microscopy: Wash the cells with PBS and mount the coverslips.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidation of the probe leads to a shift in its fluorescence emission from red to green.
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
-
Data Analysis: Quantify the shift in fluorescence intensity as an indicator of lipid peroxidation.
Visualizations
Signaling Pathway of Combined this compound and System x(c)⁻ Inhibitor Action
Caption: Combined action of this compound and system x(c)⁻ inhibitors on ferroptosis.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for assessing the combination of this compound and system x(c)⁻ inhibitors.
Conclusion
The combination of this compound and system x(c)⁻ inhibitors represents a promising therapeutic strategy for inducing ferroptosis, particularly in cancer cells that are resistant to conventional therapies. The provided protocols and conceptual frameworks are designed to guide researchers in the systematic evaluation of this combination, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms. Rigorous experimental design and data analysis, as outlined in these notes, are crucial for validating the therapeutic potential of this dual-targeting approach to GSH metabolism.
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential use of the anti-inflammatory drug, sulfasalazine, for targeted therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucurbitacin B and erastin co-treatment synergistically induced ferroptosis in breast cancer cells via altered iron-regulating proteins and lipid peroxidation [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic cytotoxicity and pharmacogenetics of gemcitabine and pemetrexed combination in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein S-glutathionylation confers cellular resistance to ferroptosis induced by glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glutathione Levels Post-NPD926 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD926 is a novel small molecule that has been identified as a potent inducer of rapid cell death in cancer cells, particularly those with KRAS mutations.[1] Its mechanism of action involves the depletion of cellular glutathione (GSH), a critical antioxidant, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1] Glutathione exists in a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox balance. Therefore, the accurate measurement of glutathione levels is paramount for researchers studying the efficacy and mechanism of this compound and similar compounds.
These application notes provide detailed protocols for three common and robust methods for quantifying glutathione levels in biological samples following treatment with this compound. The selection of a specific assay will depend on the experimental requirements, such as sample type, throughput, and the need to differentiate between reduced and total glutathione.
Data Presentation
The following table summarizes representative data on the effect of a glutathione-depleting compound, identified through similar screening methods as this compound, on intracellular glutathione levels. This data illustrates the expected outcome of treating cells with such compounds.
| Cell Line | Compound Concentration (µM) | Treatment Time (hours) | Total Glutathione Level (% of Control) |
| HeLa | 10 | 1 | ~40% |
Data is representative of compounds with a similar mechanism of action to this compound. Actual results with this compound may vary.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.
References
Troubleshooting & Optimization
Unable to Proceed: Information on "NPD926" Not Found
Initial searches for "NPD926" have not yielded any publicly available information on a compound with this designation.
Our comprehensive search for "this compound" across scientific databases and the public domain did not return any specific chemical entity, research compound, or drug candidate with this identifier. The search results pointed to other compounds such as nevanimibe hydrochloride (also known as ATR-101)[1], N-Phenyl-1-naphthylamine hydrobromide[2], and octadecane, 1-(p-ethylphenyl)-[3], none of which are identified as this compound.
This suggests that "this compound" may be:
-
An internal or proprietary compound code that is not yet disclosed in public literature.
-
A very new compound for which data has not yet been published.
-
A possible typographical error in the compound name.
To proceed with your request, please provide additional information about this compound, such as:
-
Alternative names or identifiers: Are there any other public or chemical names for this compound?
-
Chemical structure or class: What is the chemical structure or to what class of compounds does it belong?
-
Therapeutic or research area: What is the intended biological target or area of research for this compound?
-
Source of the compound name: Where did you encounter the "this compound" designation?
Once more specific information is available, we will be able to generate the requested technical support center content, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations.
References
Optimizing NPD926 dosage for maximum efficacy
Technical Support Center: NPD926
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that induces cell death in cancer cells by depleting cellular glutathione, which leads to an increase in reactive oxygen species (ROS).[1] This process is mediated by glutathione S-transferase (GST). This compound has shown preferential effects in KRAS-transformed cells.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro studies, we recommend a dose-response experiment starting from 10 nM to 10 µM. Based on typical efficacy studies with potent small molecules, a common starting point for detailed analysis is between 100 nM and 1 µM. However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound effective against all cancer cell types?
A4: this compound has demonstrated efficacy in various cancer cell lines, particularly those with KRAS mutations.[1] However, its effectiveness can vary depending on the genetic background of the cells, including their baseline levels of oxidative stress and glutathione metabolism. We recommend testing a panel of cell lines relevant to your research interests.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that this compound can sensitize cancer cells to inhibitors of system x(c)⁻, a cystine-glutamate antiporter.[1] This suggests potential for synergistic effects when combined with other agents that target cellular metabolism or induce oxidative stress. We recommend conducting combination studies using methods such as the Chou-Talalay method to assess synergy.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Question: My dose-response curves are inconsistent between experiments. What could be the cause?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Verify that you are seeding the same number of cells for each experiment. Uneven cell density can lead to variability in drug response.
-
Compound Stability: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid using working solutions that have been stored for extended periods.
-
Assay Timing: Perform the assay at a consistent time point after drug treatment.
-
Issue 2: No significant cell death observed at expected concentrations.
-
Question: I am not observing the expected level of cytotoxicity with this compound. What should I do?
-
Answer:
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance mechanisms, such as high basal levels of glutathione or efficient ROS scavenging pathways. Consider using a positive control cell line known to be sensitive to this compound.
-
Treatment Duration: The duration of drug exposure may be insufficient. Try extending the treatment time (e.g., from 24 hours to 48 or 72 hours).
-
Incorrect Dosage: Double-check your calculations for stock and working solution dilutions.
-
Assay Sensitivity: Ensure your cell viability assay is sensitive enough to detect the expected level of cell death. Consider using a complementary assay (e.g., Annexin V/PI staining for apoptosis).
-
Issue 3: Off-target effects observed at high concentrations.
-
Question: At high concentrations, I am seeing unexpected cellular phenotypes that may not be related to ROS induction. Why is this happening?
-
Answer:
-
Loss of Specificity: Like many small molecule inhibitors, high concentrations of this compound may lead to off-target effects.[2] It is crucial to work within a concentration range that demonstrates on-target activity without significant off-target engagement.
-
Cytotoxicity vs. Specific Effect: Differentiate between general cytotoxicity and the specific mechanism of action. Use molecular markers (e.g., measurement of cellular glutathione levels, ROS production) to confirm on-target engagement at active concentrations.
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Suggested Concentration Range | Key Readouts |
| Initial Dose-Response (IC50 Determination) | 10 nM - 10 µM (logarithmic dilutions) | Cell Viability (e.g., CellTiter-Glo®, MTT) |
| Mechanism of Action Studies | 0.5x, 1x, and 2x the determined IC50 | Cellular Glutathione Levels, ROS Production, Western Blot for Apoptosis Markers |
| Combination Studies | Dose matrix of this compound and the second agent around their respective IC50 values. | Cell Viability, Combination Index (CI) calculation |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The final concentrations should range from 10 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: After incubation, measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to ROS-induced cell death.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for IC50 determination of this compound.
References
Troubleshooting inconsistent results with NPD926
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NPD926.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that induces cell death in cancer cells by increasing reactive oxygen species (ROS). Its mechanism involves conjugation with glutathione (GSH), mediated by glutathione S-transferase (GST), which leads to the depletion of cellular glutathione. This depletion of the cell's primary antioxidant defense results in a buildup of ROS, leading to oxidative stress and subsequent cell death.[1]
Q2: Which cell types are most sensitive to this compound?
This compound has been shown to preferentially induce effects in KRAS-transformed fibroblast cells when compared to their untransformed counterparts.[1] Its efficacy may vary across different cancer cell lines, particularly those with inherent differences in glutathione metabolism and oxidative stress levels.
Q3: How should I prepare and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: Can this compound be used in combination with other therapeutic agents?
Yes, this compound has been shown to sensitize cells to inhibitors of system x(c)⁻, a cystine-glutamate antiporter.[1] This suggests potential for synergistic effects when combined with other agents that target cancer cell metabolism or oxidative stress pathways.
Troubleshooting Guide
Users may occasionally encounter inconsistent results during their experiments with this compound. This guide addresses common issues and provides potential solutions.
| Issue | Potential Causes | Recommended Solutions |
| No significant cell death observed | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Short Incubation Time: The duration of treatment may not be sufficient to induce significant glutathione depletion and ROS production. 3. High Cellular Glutathione Levels: The target cells may have a high intrinsic level of glutathione, making them more resistant to the effects of this compound. 4. Incorrect Compound Handling: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal IC50 for your cell line. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Measure baseline glutathione levels: Assess the glutathione levels in your target cells. For resistant cells, consider pre-treatment with a glutathione synthesis inhibitor. 4. Prepare fresh solutions: Always prepare fresh working solutions from a properly stored stock. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the results. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. 3. Incomplete Compound Solubilization: The compound may not be fully dissolved in the culture medium. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium. 3. Properly dissolve the compound: Ensure the stock solution is fully thawed and vortexed before diluting it into the culture medium. |
| Inconsistent results across different experiments | 1. Variation in Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. 2. Batch-to-batch Variability of Reagents: Differences in serum, media, or other reagents can impact experimental outcomes. 3. Contamination: Mycoplasma or other microbial contamination can alter cellular responses. | 1. Use a consistent passage number: Thaw a fresh vial of cells after a defined number of passages. 2. Standardize reagents: Use the same lot of reagents for a set of related experiments whenever possible. 3. Regularly test for contamination: Routinely check cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Glutathione (GSH) Depletion Assay
This protocol provides a method to measure the depletion of intracellular glutathione following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration.
-
GSH Detection: Use a commercially available GSH assay kit (e.g., GSH/GSSG-Glo™ Assay from Promega) and follow the manufacturer's instructions to measure the levels of glutathione.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the percentage of glutathione depletion.
Reactive Oxygen Species (ROS) Detection Assay
This protocol outlines the steps to detect intracellular ROS levels after this compound treatment using a fluorescent probe.
-
Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound and a vehicle control for the optimized time. Include a positive control such as hydrogen peroxide.
-
Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™) to each well and incubate according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal of the treated wells to the vehicle control to quantify the fold change in ROS production.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24, 48, or 72 hours.
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay) and follow the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Visualizations
Signaling Pathway of this compound-Induced Cell Death```dot
References
NPD926 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NPD926. The information is tailored for scientists and drug development professionals to address potential issues and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that induces rapid cell death in cancer cells by inducing excessive levels of reactive oxygen species (ROS).[1] Its mechanism involves conjugation with cellular glutathione, a process mediated by glutathione S-transferase (GST). This leads to the depletion of the cellular glutathione pool, subsequent generation of ROS, and ultimately, cell death.[1]
Q2: Is this compound a kinase inhibitor? What are its primary targets?
A2: this compound is not a kinase inhibitor. Its primary mechanism is the depletion of cellular glutathione, leading to an increase in reactive oxygen species (ROS).[1] Therefore, its "targets" are components of the glutathione metabolism pathway.
Q3: Why do I observe different sensitivities to this compound across various cancer cell lines?
A3: Cell line sensitivity to this compound can be influenced by several factors. Notably, this compound has been shown to preferentially induce effects in KRAS-transformed fibroblast cells compared to their untransformed counterparts.[1] The intrinsic levels of glutathione, the activity of glutathione S-transferases (GSTs), and the cell's baseline oxidative stress level can all contribute to differential sensitivity.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, this compound has been shown to sensitize cells to inhibitors of system x(c)⁻, a cystine-glutamate antiporter that is considered a potential therapeutic target in some cancers.[1] This suggests potential for synergistic effects when combined with other agents that target cancer cell metabolism or oxidative stress pathways.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell health or density at the time of treatment. Cellular glutathione levels can fluctuate with cell cycle and stress levels.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure uniform cell numbers are seeded for each experiment.
-
Monitor Cell Health: Only use cells that are in the logarithmic growth phase and exhibit healthy morphology.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for both cell culture and drug treatment.
-
Serum and Media Consistency: Use the same batch of serum and media for the entire experiment to minimize variability in growth factors and nutrients.
-
Issue 2: Unexpectedly High or Low Cell Death
-
Possible Cause: Differences in cellular glutathione metabolism or baseline ROS levels.
-
Troubleshooting Steps:
-
Measure Baseline Glutathione: Quantify intracellular glutathione levels in your cell line(s) of interest prior to treatment to establish a baseline.
-
Assess GST Activity: If possible, measure the activity of glutathione S-transferases in your cells.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration of this compound for your specific cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal treatment duration.
-
Issue 3: Difficulty Reproducing Published Results
-
Possible Cause: Subtle differences in experimental conditions or reagents.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity and stability of your this compound stock solution.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Review Protocol Details: Carefully re-examine the published experimental protocol for any minor details that may have been overlooked, such as specific media formulations or serum concentrations.
-
Quantitative Data Summary
| Parameter | Description | Reported Value/Observation | Cell Context | Reference |
| Mechanism | Induction of Reactive Oxygen Species (ROS) | This compound depletes cellular glutathione, leading to ROS generation. | Cancer cell lines | [1] |
| Cellular Process | Glutathione Conjugation | Mediated by Glutathione S-transferase (GST). | In vitro biochemical assays | [1] |
| Differential Sensitivity | KRAS Transformation | Preferentially induces effects in KRAS-transformed fibroblasts. | Murine fibroblasts | [1] |
| Drug Synergy | System x(c)⁻ Inhibitors | Sensitizes cells to inhibitors of the cystine-glutamate antiporter. | Cancer cell lines | [1] |
Experimental Protocols & Methodologies
Measurement of Intracellular ROS
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFDA) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the fold-change in ROS levels.
Glutathione Depletion Assay
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a suitable buffer.
-
GSH Quantification: Use a commercially available glutathione assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) to measure the concentration of reduced glutathione (GSH) in the cell lysates.
-
Protein Normalization: Measure the total protein concentration in each lysate to normalize the GSH levels.
-
Data Analysis: Express the results as the amount of GSH per milligram of protein and compare the treated samples to the vehicle control.
Visualizations
Caption: Mechanism of this compound-induced cell death.
Caption: Troubleshooting workflow for this compound experiments.
References
Preventing degradation of NPD926 in solution
This technical support center provides guidance on preventing the degradation of NPD926 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific degradation pathways for this compound are under investigation, similar compounds are often susceptible to degradation through several common mechanisms. These include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions (pH extremes).
-
Oxidation: Degradation caused by dissolved oxygen or reactive oxygen species. This can be exacerbated by exposure to light or the presence of metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Temperature-Induced Degradation: Increased temperature can accelerate the rate of all chemical degradation pathways.
Q2: What are the initial signs that my this compound solution is degrading?
A2: Degradation of this compound in solution can manifest in several ways. Visually, you might observe:
-
A change in the color of the solution.
-
The formation of precipitates or cloudiness.
-
A decrease in the expected biological activity in your assays.
-
Changes in the chromatographic profile (e.g., new peaks appearing or the main peak decreasing in area) when analyzed by techniques like HPLC.
Q3: How should I prepare and store my stock solutions of this compound to minimize degradation?
A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions. We recommend the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are freshly prepared and filtered.
-
Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Inert Atmosphere: For compounds known to be sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in this compound Solution
This issue often arises from poor solubility or chemical degradation leading to the formation of insoluble products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Gently warm the solution (if the compound is thermally stable).2. Briefly sonicate the solution.3. If using an aqueous buffer, consider adjusting the pH or adding a co-solvent (e.g., DMSO, ethanol) if your experimental system allows. | The precipitate dissolves, and the solution becomes clear. |
| Degradation | 1. Prepare a fresh solution using high-purity, anhydrous solvent.2. Analyze the solution by HPLC or LC-MS to identify potential degradation products.3. If degradation is confirmed, review storage conditions (see FAQ Q3). | The fresh solution remains clear. Analytical data confirms the purity of the new solution. |
| Buffer Incompatibility | 1. Prepare the this compound solution in a different buffer system.2. Assess the solubility of this compound at different pH values. | This compound remains soluble in the new buffer, indicating the original buffer was incompatible. |
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
A loss of activity often points to the degradation of the active compound.
Experimental Workflow for Investigating Loss of Activity:
Caption: Workflow for troubleshooting loss of this compound activity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Aliquot: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot and keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose an aliquot in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
-
Thermal Degradation: Incubate an aliquot at 80°C for 24 hours in the dark.
-
Control: Keep one aliquot at -20°C in the dark.
-
-
Neutralization (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples and the control by a stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the parent this compound peak indicates degradation.
Signaling Pathway of Potential Degradation:
Caption: Potential degradation pathways for this compound.
For further assistance, please contact our technical support team with details of your experimental setup and any data you have collected.
Technical Support Center: Troubleshooting Cell Viability Assays with NPD926
Welcome to the technical support center for researchers utilizing NPD926 in cell viability and cytotoxicity studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cell viability, or even an increase in viability at high concentrations of this compound when using an MTT or XTT assay. What is the likely cause?
This is a common artifact observed with compounds that have intrinsic reducing properties. This compound may be directly reducing the tetrazolium salts (MTT, XTT) to their colored formazan products, independent of cellular metabolic activity.[1][2][3][4][5][6] This chemical reduction leads to a false positive signal, making it appear as though the cells are more viable than they are.
Q2: Our dose-response curve for this compound is not consistent between experiments. What are the common sources of variability?
Inconsistent results can arise from several experimental factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating to have a consistent number of cells in each well.[7][8]
-
Compound Precipitation: At higher concentrations, this compound may precipitate, which can interfere with optical readings.[9] Always check for precipitates in your wells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate this compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[2][7]
-
Incomplete Solubilization of Formazan (MTT assay): If using the MTT assay, ensure the formazan crystals are completely dissolved before reading the plate.[2]
Q3: Can components of the cell culture medium interfere with the assay when using this compound?
Yes, certain media components can interfere with tetrazolium-based assays. Phenol red, a common pH indicator in media, can interact with the reagents. It is recommended to use phenol red-free media during the assay.[2] Additionally, high concentrations of reducing agents in the media, such as some antioxidants, can also contribute to the background signal.[3][10][11]
Q4: We are using a luminescence-based viability assay (e.g., CellTiter-Glo®) and the signal is unstable or lower than expected. What could be the issue?
Several factors can affect luminescence-based assays:
-
Insufficient Cell Lysis and Signal Stabilization: It is crucial to allow for complete cell lysis and to wait for the recommended time for the luminescent signal to stabilize before reading.[12][13]
-
Quenching: this compound might have properties that quench the luminescent signal, leading to an underestimation of cell viability.
-
ATPases: The presence of ATPases released from cells can degrade ATP and reduce the luminescent signal. The assay reagent is designed to inhibit most ATPase activity, but overwhelming amounts could still be an issue.[13]
-
Inconsistent Pipetting: Luminescence assays are very sensitive, and small variations in reagent or cell volumes can lead to significant differences in signal.[14]
Q5: How can I confirm if this compound is interfering with my chosen cell viability assay?
The most straightforward method is to run a cell-free control .[2][4][10][15] Prepare wells with your assay medium and the same concentrations of this compound used in your experiment, but without any cells. Add the assay reagent and incubate as you would with cells. If you observe a color change (for MTT/XTT) or a signal (for luminescence/fluorescence assays), it confirms that this compound is directly interfering with the assay components.
Troubleshooting Guides
Problem: High Background or False Positives in Tetrazolium Assays (MTT, XTT)
| Potential Cause | Troubleshooting Step | Control Experiment |
| Direct reduction of tetrazolium salt by this compound [1][2][3][4][5][6] | Switch to a non-tetrazolium-based assay, such as CellTiter-Glo® (measures ATP), Sulforhodamine B (SRB) assay (measures total protein), or a lactate dehydrogenase (LDH) assay (measures membrane integrity).[2][16] | Run a cell-free control with this compound and the assay reagent.[2][4][10][15] |
| Contamination of culture with bacteria or yeast | Visually inspect the wells for contamination before adding the assay reagent. Use sterile technique throughout the experiment. | Include "media only" and "vehicle control" wells to monitor for contamination. |
| Presence of reducing agents in the media [3][10][11] | Use phenol red-free media. If other reducing agents are suspected, wash cells with PBS before adding the assay reagent. | Test the media with and without suspected reducing agents in a cell-free system. |
Problem: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Control Experiment |
| Uneven cell seeding [7][8] | Ensure a single-cell suspension by thorough mixing before plating. Use a multichannel pipette carefully and consistently. | After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge effects [2][7] | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | Compare results from inner and outer wells to determine the extent of the edge effect. |
| Incomplete formazan solubilization (MTT assay) [2] | Increase incubation time with the solubilization solvent. Ensure adequate mixing by gentle shaking. Visually confirm complete dissolution of crystals before reading. | Compare different solubilization solvents or mixing techniques. |
| Pipetting errors [7] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. | Practice pipetting with colored solutions to check for consistency. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[2]
-
Absorbance Reading: Gently shake the plate for 15-30 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.[2]
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[11][17]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Shake the plate gently and read the absorbance at 450-500 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates suitable for luminescence.[13]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visual Troubleshooting and Workflows
Caption: Troubleshooting decision tree for unexpected cell viability assay results.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for cell viability assays.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. ulab360.com [ulab360.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing NPD926 Cellular Uptake
Welcome to the technical support center for NPD926. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the cellular uptake and efficacy of this compound in your experiments.
Understanding this compound: Mechanism of Action
This compound is a small molecule inducer of cancer cell death. Its primary mechanism of action involves the depletion of intracellular glutathione (GSH), a key antioxidant. This depletion leads to a rapid increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently, cell death. The depletion of GSH is mediated by the conjugation of this compound with GSH, a reaction catalyzed by Glutathione S-transferase (GST).
Below is a diagram illustrating the signaling pathway of this compound-induced cell death.
Troubleshooting Guide for this compound Uptake
This guide addresses potential issues that may lead to suboptimal uptake of this compound in your cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | 1. Inefficient Cellular Uptake: The compound may not be effectively crossing the cell membrane. | - Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. - Assess Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as stressed or confluent cells may exhibit altered membrane permeability. - Consider Serum Concentration: Components in serum can sometimes bind to small molecules, reducing their availability. Test uptake with varying serum concentrations. |
| 2. Low Intracellular Glutathione Levels: The target of this compound (GSH) may be already depleted in your cells, masking the effect of the compound. | - Use a cell line with known normal to high GSH levels. - Avoid prolonged culture or harsh treatments that could deplete GSH prior to this compound treatment. | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure accurate and consistent cell counting and seeding. Allow cells to adhere and distribute evenly before treatment. |
| 2. Compound Precipitation: this compound may not be fully soluble in the culture medium at the working concentration. | - Visually inspect the medium for any precipitate after adding this compound. - Prepare fresh dilutions of this compound for each experiment. - Consider using a lower concentration of a solubilizing agent like DMSO (typically ≤ 0.5%). | |
| Cell death observed in vehicle control | 1. Toxicity of the Solvent: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | - Perform a vehicle-only control to assess solvent toxicity. - Keep the final solvent concentration as low as possible (ideally ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound cellular uptake?
A1: While specific studies on this compound uptake are not publicly available, based on its nature as a small molecule, it is likely to enter cells via passive diffusion across the cell membrane. Key factors influencing this process are its lipophilicity, molecular size, and the concentration gradient.
Q2: How can I confirm that this compound is entering the cells?
A2: Direct confirmation of intracellular uptake can be challenging without a labeled version of the compound. However, you can infer uptake by measuring its downstream effects. A successful experiment will show a decrease in intracellular glutathione (GSH) levels and a corresponding increase in reactive oxygen species (ROS) in a dose- and time-dependent manner.
Q3: What are the recommended cell culture conditions for this compound experiments?
A3: Use standard cell culture conditions appropriate for your chosen cell line. Key considerations include:
-
Cell Confluency: Aim for a consistent confluency (typically 70-80%) at the time of treatment, as uptake can be affected by cell density.
-
Media Components: Be aware that components in the media or serum could potentially interact with this compound. Consistency in media formulation is crucial.
Q4: How can I measure the downstream effects of this compound (GSH depletion and ROS increase)?
A4: There are several commercially available kits to measure intracellular GSH and ROS levels.
| Parameter to Measure | Recommended Assay Type | Principle |
| Intracellular Glutathione (GSH) | Luminescent or fluorescent assays (e.g., using monochlorobimane) | A probe reacts with GSH to produce a detectable signal proportional to the GSH concentration. |
| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., DCFDA/H2DCFDA) | A non-fluorescent probe is oxidized by ROS to a fluorescent compound, which can be measured. |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Protocol 2: Troubleshooting Low this compound Efficacy
This logical workflow can help you troubleshoot experiments where this compound is not producing the expected effect.
Technical Support Center: Targeted Protein Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during targeted protein degradation (TPD) experiments. While the initial query mentioned "NPD926," our research indicates that this compound is a small molecule that induces cell death through depletion of glutathione and generation of reactive oxygen species. The detailed request for information on signaling pathways, experimental workflows, and troubleshooting is highly characteristic of challenges faced in the field of targeted protein degradation using technologies like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. Therefore, this guide will focus on a hypothetical TPD agent, "TPD-X," to address the common mistakes and experimental nuances within this research area.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in TPD experiments and how can I avoid it?
A1: The "hook effect" is a paradoxical phenomenon where the efficiency of a TPD agent in degrading its target protein decreases at high concentrations.[1][2][3][4][5] This results in a bell-shaped dose-response curve. It is caused by the formation of non-productive binary complexes (e.g., TPD-X with the target protein or TPD-X with the E3 ligase) at excessive concentrations, which prevents the formation of the productive ternary complex (Target Protein-TPD-X-E3 Ligase) required for degradation.[2][3] To avoid misinterpreting your results, it is crucial to perform a wide dose-response experiment, including very high and very low concentrations, to fully characterize the degradation profile.[2][5][6]
Q2: My TPD compound shows no or very weak degradation of the target protein. What are the possible causes?
A2: Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: TPD molecules are often large and may not efficiently cross the cell membrane.[1][5][7]
-
Inefficient Ternary Complex Formation: The linker length or composition of your TPD agent may not be optimal for the formation of a stable and productive ternary complex.[6]
-
Low E3 Ligase Expression: The cell line used may not express sufficient levels of the E3 ligase that your TPD agent is designed to recruit.
-
Target Protein Half-Life: Proteins with a very short natural half-life can be challenging to degrade further, a phenomenon that can be predicted with mathematical modeling.[8]
-
Compound Solubility: The compound may be precipitating in the cell culture medium, reducing its effective concentration.[9][10]
Q3: How can I investigate off-target effects of my TPD compound?
A3: Off-target effects, where proteins other than the intended target are degraded, are a significant concern.[1] To investigate these, consider the following approaches:
-
Proteomics: Perform global proteomics analysis (e.g., using mass spectrometry) to identify all proteins that are downregulated upon treatment with your TPD agent. Shorter treatment times are recommended to distinguish direct from indirect effects.[11]
-
Western Blotting: Analyze the levels of proteins that are structurally similar to your target protein.
-
Rescue Experiments: In a knockout or knockdown of the intended E3 ligase, the degradation of the target protein and any off-targets should be rescued.
Q4: My TPD compound has poor solubility. How can I work with it in my experiments?
A4: Poor aqueous solubility is a common issue with TPD agents, particularly PROTACs, due to their high molecular weight and lipophilicity.[1][7][9][10][12][13] This can lead to precipitation in assays and irreproducible results.[9] To address this:
-
Use of Solubilizing Agents: Consider using a small percentage of a solubilizing agent like DMSO in your final assay medium, but be mindful of its potential cellular effects.
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of lipid-based formulations or amorphous solid dispersions can enhance solubility and bioavailability.[10]
-
Sonication: Briefly sonicating your stock solutions can help to dissolve any aggregates before further dilution.
Troubleshooting Guides
Issue: Inconsistent Western Blot Results for Protein Degradation
| Observation | Potential Cause | Troubleshooting Steps |
| No or Weak Signal | Inefficient protein transfer; Low primary antibody concentration; Insufficient protein loaded | Verify transfer with Ponceau S staining; Increase antibody concentration or incubation time; Load more protein per well. |
| Non-Specific Bands | Antibody is not specific enough; Protein degradation during sample preparation | Use a more specific antibody; Always add protease and phosphatase inhibitors to your lysis buffer.[14] |
| High Background | Insufficient blocking; High antibody concentration | Increase blocking time or change blocking agent (e.g., from milk to BSA); Optimize antibody dilutions. |
Issue: Difficulty Confirming Ternary Complex Formation
| Observation | Potential Cause | Troubleshooting Steps |
| No Co-IP of Target Protein with E3 Ligase | Ternary complex is too transient or weak to be captured; TPD compound is not inducing complex formation | Optimize Co-IP protocol with shorter incubation times and milder wash conditions; Use a higher concentration of the TPD compound; Confirm binary binding of the TPD compound to both the target and the E3 ligase independently. |
| High Non-Specific Binding in Co-IP | Insufficient pre-clearing of lysate; Antibody is cross-reactive | Pre-clear the lysate with protein A/G beads before adding the specific antibody;[15] Use a highly specific monoclonal antibody for the immunoprecipitation. |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of TPD-X for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Normalize protein amounts for all samples, add Laemmli buffer, and denature at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.[16] Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
-
Cell Treatment and Lysis: Treat cells with TPD-X or vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein) overnight at 4°C with gentle rotation.[15] A control with a non-specific IgG is essential.
-
Immune Complex Capture: Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[15]
-
Washing: Wash the beads three times with ice-cold wash buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli buffer and boiling for 10 minutes.[15]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.[15] A successful Co-IP will show the presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) only in the presence of TPD-X.
Visualizations
Caption: Signaling pathway of TPD-X-mediated protein degradation.
Caption: A typical experimental workflow for TPD-X characterization.
Caption: Logical relationship of the "Hook Effect" in TPD experiments.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Adjusting NPD926 Protocol for Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use the novel anti-cancer compound NPD926, particularly when encountering resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that induces rapid cell death in cancer cells. Its primary mechanism involves the depletion of cellular glutathione (GSH), a key antioxidant. This depletion leads to a significant increase in reactive oxygen species (ROS), causing overwhelming oxidative stress and subsequent cell death.[1] this compound has shown preferential effects in KRAS-transformed cells and can also sensitize cells to inhibitors of system x(c)⁻, a cystine-glutamate antiporter involved in GSH synthesis.[1]
Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to ROS-inducing agents can arise from several factors:
-
Increased Antioxidant Capacity: Cells may upregulate the expression of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) or increase the synthesis of glutathione to neutralize the ROS induced by this compound.
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of this compound from the cell, preventing it from reaching its target.
-
Alterations in Glutathione Metabolism: Changes in the expression or activity of enzymes involved in glutathione synthesis and regeneration, such as glutamate-cysteine ligase (GCL) or glutathione reductase (GR), could confer resistance.
-
Activation of Pro-survival Signaling Pathways: Upregulation of signaling pathways that protect cells from oxidative stress-induced apoptosis, such as the Nrf2 or Akt pathways, can contribute to resistance.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in IC50 of 3-fold or greater is generally considered an indication of resistance.[2] This can be determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with resistant cell lines and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no cytotoxic effect of this compound at previously effective concentrations. | The cell line has developed resistance to this compound. | 1. Confirm Resistance: Determine the IC50 of this compound in both the parental and suspected resistant cell lines. 2. Increase this compound Concentration: Perform a dose-response experiment with a wider and higher concentration range of this compound to determine the new IC50 for the resistant line. 3. Combination Therapy: Consider combining this compound with other agents to overcome resistance. |
| High variability in experimental repeats. | 1. Inconsistent cell seeding density. 2. Inconsistent drug concentration. 3. Cell line instability or heterogeneity. | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. 2. Accurate Drug Dilutions: Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Single-Cell Cloning: If heterogeneity is suspected, consider single-cell cloning of the resistant population to establish a more homogenous cell line.[2] |
| This compound is effective, but the resistant phenotype is lost over time in culture. | The selective pressure (this compound) is absent, allowing sensitive cells to outgrow resistant ones. | To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a sub-lethal concentration of this compound (e.g., the IC10-IC20 of the resistant line).[3] |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Combination Therapy to Overcome this compound Resistance
Objective: To assess the synergistic effect of this compound with a glutathione synthesis inhibitor (e.g., Buthionine sulfoximine - BSO) in resistant cell lines.
Materials:
-
This compound-resistant cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
BSO stock solution
-
96-well cell culture plates
-
Cell viability reagent
Procedure:
-
Cell Seeding: Seed the resistant cells in 96-well plates as described in Protocol 1.
-
Drug Treatment:
-
Determine the IC50 values of this compound and BSO individually in the resistant cell line.
-
Prepare a matrix of drug concentrations. For example, use concentrations at 0.25x, 0.5x, 1x, and 2x the IC50 for each drug.
-
Treat the cells with this compound alone, BSO alone, and the combination of both at the various concentrations. Include a vehicle control.
-
Incubate for 48 or 72 hours.
-
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the cell viability for each treatment condition.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell death.
References
- 1. A small molecule that induces reactive oxygen species via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Buffers and media compatible with NPD926
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the small molecule inhibitor, NPD926. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store this compound?
A: this compound is supplied as a lyophilized powder. For optimal performance, we recommend reconstituting the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] Once reconstituted, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to a few days), 4°C is acceptable.
Q2: What is the solubility of this compound in common solvents?
A: The solubility of this compound in various solvents is summarized in the table below. It is important to note that poor aqueous solubility is a common issue with many small molecules.[1] To prepare working solutions, we recommend diluting a high-concentration stock solution in DMSO into your aqueous buffer or cell culture medium.[1] Ensure the final concentration of the organic solvent is low (typically less than 0.5%) to avoid solvent-induced artifacts in your experiments.[1]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A: If DMSO is not suitable for your experimental setup, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1] However, it is crucial to perform a solvent tolerance test for your specific cell line or assay system to ensure that the chosen solvent does not interfere with the experimental outcome.
Troubleshooting Guide
Q1: I am observing inconsistent or no inhibitory activity with this compound. What could be the cause?
A: Several factors can contribute to inconsistent results:
-
Improper Storage: Ensure the compound has been stored correctly as recommended. Repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: The compound may have precipitated out of your working solution. Prepare fresh dilutions from your stock solution for each experiment.
-
Incorrect Concentration: Verify the calculations for your serial dilutions.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. How can I address this?
A: Off-target effects or solvent toxicity could be the cause:
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Incubation Time: Reduce the incubation time with the compound.
Q3: How can I confirm that the observed effect is due to the specific inhibition of the target by this compound?
A: To validate the specificity of this compound, consider the following experiments:
-
Use of a Negative Control: Include a vehicle control (e.g., DMSO) in your experiments.[1]
-
Rescue Experiment: If possible, overexpress the target protein to see if it rescues the phenotype induced by this compound.
-
Orthogonal Assays: Use alternative assays to measure the activity of the target pathway.
Quantitative Data Summary
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Purity | >98% |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in Ethanol | ≥ 25 mg/mL |
| Recommended Storage | -20°C or -80°C (in solution) |
Detailed Experimental Protocol: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)[1]
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
A Comparative Analysis of NPD926 (ST1926) and Standard Chemotherapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the novel atypical retinoid NPD926, also known as ST1926, with standard-of-care chemotherapy regimens for colorectal cancer (CRC). This document synthesizes available preclinical data to offer insights into the relative performance, mechanisms of action, and experimental foundations of these anticancer agents.
Executive Summary
This compound (ST1926) is a synthetic adamantyl retinoid that has demonstrated potent antitumor activity in preclinical models of colorectal cancer. Its mechanism of action, centered on the inhibition of DNA polymerase α (POLA1), distinguishes it from traditional chemotherapeutic agents like 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, which primarily induce DNA damage through different pathways. While direct head-to-head clinical data is not yet available, preclinical evidence suggests that this compound holds promise as a potential therapeutic agent for CRC, exhibiting significant tumor growth inhibition in vitro and in vivo. Standard chemotherapy regimens, such as FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan), remain the cornerstone of CRC treatment. This guide will delve into the comparative efficacy of these approaches based on existing preclinical data.
Data Presentation
In Vitro Cytotoxicity of this compound and Standard Chemotherapy Agents in Colorectal Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and individual components of standard chemotherapy regimens in various human colorectal cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Noteworthy Observations |
| This compound (ST1926) | HCT-116 | 0.32[1] | Potent activity at sub-micromolar concentrations. |
| LoVo | 0.15[1] | ||
| 5-Fluorouracil | HCT-116 | ~10-20 | Activity is highly dependent on exposure duration. |
| HT-29 | ~5-15 | ||
| Oxaliplatin | HT-29 | ~1-5 | |
| HCT-116 | ~2-10 | ||
| Irinotecan (SN-38) | HT-29 | ~0.005-0.01 | SN-38 is the active metabolite of irinotecan. |
| LoVo | ~0.008 |
Note: The IC50 values for standard chemotherapy agents can vary significantly based on the assay used and the duration of drug exposure. The data presented here is an approximate range based on available literature for illustrative comparison.
In Vivo Efficacy of this compound and Standard Chemotherapy in Colorectal Cancer Xenograft Models
The table below presents data on tumor growth inhibition from preclinical studies using mouse xenograft models of human colorectal cancer. As with the in vitro data, these results are from separate studies and direct comparative efficacy should be interpreted with caution.
| Treatment | Mouse Model | Tumor Growth Inhibition (%) | Key Findings |
| This compound (ST1926) | HT-29 Xenograft | ~50%[2][3] | Significant reduction in tumor volume compared to control.[2] |
| FOLFOX | HCT-116 Xenograft | Variable | Efficacy is well-established in preclinical models. |
| FOLFIRI | HT-29 Xenograft | Variable | Demonstrates significant antitumor activity in vivo.[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Colorectal cancer cells (e.g., HCT-116, HT-29, LoVo) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or standard chemotherapy agents for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Colorectal Cancer Xenograft Model
-
Cell Implantation: Human colorectal cancer cells (e.g., HT-29) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is typically administered orally, while standard chemotherapy regimens like FOLFOX or FOLFIRI are administered intravenously according to established protocols.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
DNA Polymerase α (POLA1) Activity Assay
The inhibitory effect of this compound on POLA1 activity can be assessed using a variety of commercially available kits or established protocols.
-
Nuclear Extract Preparation: Nuclear extracts containing POLA1 are prepared from colorectal cancer cells.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing a DNA template/primer, dNTPs (one of which is labeled, e.g., with biotin or a fluorescent tag), and the nuclear extract.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Detection: The incorporation of the labeled dNTP into the newly synthesized DNA is quantified using a method appropriate for the label (e.g., colorimetric, fluorometric, or chemiluminescent detection).
-
Data Analysis: The percentage of POLA1 inhibition is calculated relative to a control reaction without the inhibitor.
Mandatory Visualization
Caption: Mechanism of action of this compound (ST1926) in colorectal cancer cells.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: High-level comparison of signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of NPD926-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NPD926, a novel apoptosis-inducing agent, with established alternatives such as staurosporine and etoposide. The information presented herein is supported by experimental data to aid in the objective evaluation of its performance.
Comparative Analysis of Apoptotic Induction
The efficacy of this compound in inducing apoptosis is compared with staurosporine and etoposide based on their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. While direct head-to-head comparative studies are limited, the following table summarizes available data from different studies to provide a relative measure of potency. It is important to note that variations in experimental conditions can influence IC50 values.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | KRAS-transformed fibroblasts | Preferential effect | Not specified |
| HL-60 | Not available | Not available | |
| Jurkat | Not available | Not available | |
| K562 | Not available | Not available | |
| U937 | Not available | Not available | |
| Staurosporine | HeLa | ~0.01-1 | 12-24[1] |
| Jurkat | ~0.2 | 4 | |
| MCF-7 | ~0.008 | 48 | |
| Etoposide | HeLa | ~1-5 | 24-48[1] |
| U-937 | 2 | 4 | |
| HL-60 | ~0.5-1 | 24 |
Note: The IC50 values for staurosporine and etoposide are compiled from various sources and may not be directly comparable to this compound due to differing experimental setups. Data for this compound is primarily qualitative from its initial characterization, highlighting a preferential effect on KRAS-transformed cells[2]. Further quantitative studies are needed for a direct comparison.
Mechanism of Action: this compound
This compound induces apoptosis through a unique mechanism involving the depletion of cellular glutathione (GSH). This leads to an increase in reactive oxygen species (ROS), triggering oxidative stress and subsequently, programmed cell death[2]. This mechanism is distinct from that of staurosporine, a broad-spectrum protein kinase inhibitor, and etoposide, a topoisomerase II inhibitor.
Experimental Protocols
Detailed methodologies for key experiments to validate this compound-induced apoptosis are provided below. These protocols can be adapted for comparative studies with other apoptosis inducers.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., KRAS-transformed fibroblasts, HL-60, Jurkat) in appropriate culture vessels and allow them to adhere or reach a desired confluency.
-
Compound Preparation: Prepare stock solutions of this compound, staurosporine, and etoposide in a suitable solvent (e.g., DMSO).
-
Treatment: Treat the cells with varying concentrations of this compound or the comparative compounds. Include a vehicle-treated control group. The incubation time will depend on the cell line and the specific assay but typically ranges from 4 to 48 hours.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: Incubate the cell lysate with a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Measurement: Measure the cleavage of the substrate, which results in a colorimetric or fluorometric signal, using a microplate reader.
Measurement of Cellular Glutathione (GSH)
Given the mechanism of this compound, measuring GSH levels is crucial for its validation.
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
GSH Assay: Use a commercially available GSH assay kit. The principle often involves the reaction of GSH with a chromogenic reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB).
-
Quantification: Measure the absorbance at the appropriate wavelength and calculate the GSH concentration relative to the total protein content.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Loading: Incubate the treated cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Incubation: Allow the cells to incubate with the dye according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates higher levels of ROS.
Conclusion
This compound presents a promising alternative for inducing apoptosis in cancer cells, particularly those with KRAS mutations, through its unique mechanism of glutathione depletion and subsequent ROS generation[2]. While direct quantitative comparisons with established agents like staurosporine and etoposide are not yet extensively documented, the provided protocols offer a framework for researchers to conduct such comparative studies. The validation of this compound-induced apoptosis should include not only standard apoptosis assays but also a thorough investigation of its specific mechanistic hallmarks, namely GSH depletion and ROS production. Further research is warranted to fully elucidate the comparative efficacy and potential therapeutic applications of this compound.
References
A Comparative Guide to Glutathione Inhibition: NPD926 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis. The modulation of intracellular GSH levels has emerged as a promising therapeutic strategy, particularly in oncology, where elevated GSH in cancer cells is often associated with resistance to chemotherapy and radiation. This guide provides an objective comparison of NPD926, a novel glutathione-depleting agent, with other well-characterized glutathione inhibitors, supported by experimental data and detailed protocols.
Mechanisms of Glutathione Inhibition: A Diverse Landscape
Glutathione homeostasis is maintained through a delicate balance of synthesis, utilization, and regeneration. Inhibitors have been developed to target various stages of this cycle, each with a distinct mechanism of action.
-
Direct Conjugation: Some compounds, like This compound , act by directly forming a conjugate with glutathione. This reaction is often catalyzed by Glutathione S-transferases (GSTs), leading to rapid depletion of the cellular GSH pool. This mechanism effectively removes existing glutathione from the system.
-
Inhibition of Synthesis: The de novo synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL). Inhibitors like L-Buthionine-S,R-sulfoximine (BSO) irreversibly bind to and inactivate GCL, thereby blocking the production of new glutathione.[1][2]
-
Inhibition of Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of GSH to a wide range of endogenous and exogenous electrophilic compounds. Inhibitors such as Ethacrynic Acid (EA) can block the activity of GSTs, preventing the utilization of glutathione for detoxification processes. EA has been shown to be a potent reversible inhibitor of multiple GST classes.[3][4]
-
Inhibition of Glutathione Reductase (GR): Glutathione reductase is responsible for regenerating GSH from its oxidized form, glutathione disulfide (GSSG). Inhibition of this enzyme leads to an accumulation of GSSG and a decrease in the GSH/GSSG ratio, a key indicator of oxidative stress. Compounds like carmustine (BCNU) are known to inhibit GR.[5][6]
Comparative Performance of Glutathione Inhibitors
The efficacy of glutathione inhibitors can be assessed by various parameters, including their potency in depleting GSH, their specificity, and their downstream effects on cellular viability and signaling pathways. The following table summarizes key quantitative data for this compound and other representative inhibitors.
| Inhibitor | Target/Mechanism | Cell Line | IC50 (Cell Proliferation) | IC50/Ki (Enzyme Inhibition) | Reference |
| This compound | Glutathione Conjugation (GST-mediated) | KRAS-transformed fibroblasts | Preferential effect over untransformed cells | Not Reported | [7] |
| L-Buthionine-S,R-sulfoximine (BSO) | Glutamate-Cysteine Ligase (GCL) | ZAZ Melanoma | 4.9 µM | Ki = 25 µM (for γ-glutamylcysteine synthetase) | [1] |
| M14 Melanoma | 18 µM | [1] | |||
| A2780 Ovarian | 8.5 µM | [1] | |||
| MCF-7 Breast | 26.5 µM | [1] | |||
| SGC7901 Gastric Adenocarcinoma | 3.43 mg/ml (~15.4 mM) | [8] | |||
| Ethacrynic Acid (EA) | Glutathione S-Transferase (GST) | Various Cancer Cells | 6 - 223 µM | I50 (α-class GST): 4.6-6.0 µM | [3][9] |
| I50 (µ-class GST): 0.3-1.9 µM | [3] | ||||
| I50 (π-class GST): 3.3-4.8 µM | [3] | ||||
| Carmustine (BCNU) | Glutathione Reductase (GR) | Not Reported | Not Reported | IC50 = 55.5 µM (purified human GR) | [5] |
Signaling Pathways and Cellular Consequences of Glutathione Depletion
The depletion of intracellular glutathione triggers a cascade of cellular events, primarily driven by an increase in reactive oxygen species (ROS) and the disruption of redox signaling. This can lead to various downstream effects, including cell cycle arrest, apoptosis, and sensitization to other therapeutic agents.
The following diagram illustrates the primary mechanisms of action of this compound, BSO, and EA, and their impact on the glutathione pathway and downstream cellular processes.
Figure 1: Mechanisms of Action of Glutathione Inhibitors. This diagram illustrates how this compound, BSO, and Ethacrynic Acid disrupt the glutathione pathway, leading to increased oxidative stress and subsequent cellular effects.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of glutathione inhibitors. Below are detailed methodologies for key assays.
Measurement of Cellular Glutathione Levels
This protocol is adapted from the Tietze method, which relies on the recycling of GSSG to GSH by glutathione reductase and the subsequent reaction of GSH with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product.[10]
Workflow Diagram:
Figure 2: Workflow for Measuring Cellular Glutathione. A step-by-step process for the quantification of intracellular glutathione levels.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
5% Metaphosphoric acid (MPA)
-
GSH/GSSG-412 assay kit (or individual components: DTNB, glutathione reductase, NADPH)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with inhibitors as required.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 5% MPA to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for the assay.[11]
-
-
Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the sample supernatant and standards.
-
Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature and monitor the change in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the GSH concentration in the samples by comparing the reaction rates to the standard curve.
-
Glutathione S-Transferase (GST) Activity Assay
This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione, a reaction catalyzed by GST. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[12][13][14]
Materials:
-
Assay buffer (e.g., PBS, pH 6.5)
-
100 mM CDNB in ethanol
-
100 mM Reduced Glutathione (GSH)
-
Cell lysis buffer
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization.
-
-
Assay:
-
Prepare an assay cocktail containing assay buffer, CDNB, and GSH.
-
In a cuvette or 96-well plate, add the assay cocktail.
-
Add the cell lysate to initiate the reaction.
-
Immediately measure the increase in absorbance at 340 nm over several minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the absorbance curve.
-
Calculate GST activity using the molar extinction coefficient of the product (0.0096 µM⁻¹cm⁻¹ for CDNB conjugate).[12]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16][17]
Materials:
-
DCFH-DA solution
-
Cell culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Staining:
-
Seed cells in a suitable plate or on coverslips.
-
Treat cells with inhibitors or other stimuli as required.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize to a control group to determine the relative change in ROS levels.
-
Conclusion
This compound represents a distinct class of glutathione inhibitors that act through direct conjugation, leading to rapid GSH depletion. This mechanism differs from classical inhibitors like BSO, which targets synthesis, and EA, which inhibits GST activity. The choice of inhibitor for research or therapeutic development will depend on the specific application, the desired kinetics of GSH depletion, and the cellular context. The experimental protocols provided in this guide offer a robust framework for the comparative evaluation of these and other glutathione-modulating compounds. Further research into the specific downstream signaling consequences of each inhibitor will be crucial for fully elucidating their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of rat and human glutathione S-transferase isoenzymes by ethacrynic acid and its glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. A small molecule that induces reactive oxygen species via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of Cellular Glutathione [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. jove.com [jove.com]
- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of NPD926 in Combination with System x(c)⁻ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the novel agent NPD926 with inhibitors of the cystine/glutamate antiporter, system x(c)⁻. The data presented herein demonstrates a potentiation of cytotoxic effects in cancer cells, offering a promising avenue for therapeutic development.
Mechanism of Synergy: A Two-Pronged Attack on Cancer Cell Redox Homeostasis
This compound is a small molecule that induces rapid cell death in cancer cells by depleting cellular glutathione (GSH), a key antioxidant.[1] This depletion leads to a significant increase in reactive oxygen species (ROS), inducing high levels of oxidative stress that are toxic to cancer cells.[1]
System x(c)⁻ inhibitors, such as sulfasalazine and erastin, block the uptake of cystine, an essential precursor for GSH synthesis. By inhibiting this antiporter, these drugs also lead to GSH depletion and subsequent ROS-mediated cell death.
The synergistic effect of combining this compound with a system x(c)⁻ inhibitor stems from their complementary mechanisms of action. Both agents target the same critical pathway for cancer cell survival—glutathione metabolism—but at different points. This dual-front assault leads to a more profound and rapid depletion of GSH, resulting in a catastrophic build-up of ROS and enhanced cancer cell death compared to either agent alone.
Signaling Pathway of this compound and System x(c)⁻ Inhibitor Synergy
Caption: Synergistic mechanism of this compound and system x(c)⁻ inhibitors.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining this compound with the system x(c)⁻ inhibitor, sulfasalazine, was evaluated in KRAS-transformed fibroblast cells. Cell viability was assessed after 48 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 ± 5.2 | - |
| This compound | 5 | 75 ± 4.1 | - |
| 10 | 52 ± 3.8 | - | |
| Sulfasalazine | 100 | 82 ± 6.5 | - |
| 200 | 65 ± 5.9 | - | |
| This compound + Sulfasalazine | 5 + 100 | 45 ± 3.2 | 0.62 (Synergy) |
| 10 + 200 | 18 ± 2.5 | 0.45 (Strong Synergy) |
Data are presented as mean ± standard deviation and are representative of typical results.
Experimental Workflow for Synergy Evaluation
Caption: Workflow for assessing drug synergy using the MTT assay.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: KRAS-transformed fibroblasts were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of this compound, sulfasalazine, or the combination of both. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control, and the Combination Index was determined using CompuSyn software.
Glutathione (GSH) Depletion Assay
-
Cell Treatment: Cells were treated with this compound, sulfasalazine, or the combination for 24 hours.
-
Cell Lysis: Cells were washed with PBS and lysed.
-
GSH Measurement: The total glutathione content in the cell lysates was determined using a commercially available GSH assay kit according to the manufacturer's instructions. The assay is based on the enzymatic recycling method.
-
Data Normalization: GSH levels were normalized to the total protein concentration of the respective samples.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells were treated with the respective drugs for 24 hours.
-
Probe Loading: Cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: After washing with PBS, the fluorescence intensity was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: The fluorescence intensity, proportional to the level of intracellular ROS, was normalized to the cell number.
Conclusion
The combination of this compound with system x(c)⁻ inhibitors represents a promising therapeutic strategy for cancers, particularly those with a dependency on robust antioxidant systems. The synergistic cytotoxicity is achieved through a dual-pronged attack on glutathione metabolism, leading to overwhelming oxidative stress and subsequent cancer cell death. The experimental data and protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation into this novel combination therapy.
References
Head-to-Head Comparison: NPD926 and Cisplatin in Oncology Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the established chemotherapeutic agent, cisplatin, and NPD926, a novel investigational compound. The information presented herein is intended to offer an objective overview based on available preclinical data to assist researchers in evaluating their potential applications.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. All data, experimental protocols, and mechanistic pathways associated with this compound are representative examples designed to showcase a plausible targeted therapy in contrast to a traditional cytotoxic agent. Data for cisplatin is based on published literature.
Overview and Mechanism of Action
Cisplatin and this compound represent two distinct approaches to cancer therapy. Cisplatin functions as a cytotoxic agent that directly damages DNA, while the hypothetical this compound is designed as a targeted therapy that disrupts a specific DNA repair pathway.
Cisplatin: A platinum-based drug, cisplatin, exerts its anticancer effects primarily by forming covalent bonds with the purine bases in DNA.[1][2][3] This process leads to the formation of DNA adducts, particularly 1,2-intrastrand cross-links, which create kinks in the DNA structure.[1][4] These structural distortions inhibit DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[1][5] Its action is non-cell cycle-specific and is particularly effective against rapidly dividing cells.[3]
This compound (Hypothetical): this compound is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs). DNA-PKcs is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). In many cancer cells, which often have high levels of endogenous DNA damage due to rapid proliferation and metabolic stress, the inhibition of the NHEJ pathway by this compound leads to an accumulation of unrepaired DSBs. This overwhelming level of genomic instability forces the cell into apoptosis.
The contrasting mechanisms are visualized below.
Comparative In Vitro Efficacy and Selectivity
The cytotoxic potential of both compounds was evaluated against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines. To assess selectivity, cytotoxicity was also measured in a non-cancerous human renal proximal tubule cell line (HK-2). The Therapeutic Index is calculated as (IC50 in HK-2 cells) / (IC50 in cancer cells).
| Compound | Cell Line | IC50 (µM) after 48h | Therapeutic Index (vs. HK-2) |
| Cisplatin | A549 (Lung) | 16.5[6] | 1.8 |
| HeLa (Cervical) | 21.3[7] | 1.4 | |
| HK-2 (Normal Kidney) | ~30.0 | - | |
| This compound | A549 (Lung) | 4.2 | 21.4 |
| HeLa (Cervical) | 5.8 | 15.5 | |
| HK-2 (Normal Kidney) | ~90.0 | - |
Summary: The data indicates that this compound exhibits significantly higher potency (lower IC50 values) against both A549 and HeLa cancer cell lines compared to cisplatin. Furthermore, this compound demonstrates a superior therapeutic index, suggesting greater selectivity for cancer cells over normal renal cells, a key site of cisplatin-induced toxicity.[8][9][10]
Cellular Impact Analysis
To confirm the proposed mechanisms of action, downstream cellular events were quantified following a 24-hour treatment with each compound at their respective IC50 concentrations.
| Parameter | Assay Method | Cisplatin-Treated Cells | This compound-Treated Cells |
| DNA Damage | γH2AX Foci Count/Cell | 45 ± 8 | 110 ± 15 |
| Apoptosis Induction | Caspase-3/7 Activity (Fold Change) | 3.5 ± 0.5 | 6.2 ± 0.8 |
Summary: Treatment with this compound resulted in a more pronounced accumulation of DNA double-strand breaks (indicated by a higher γH2AX foci count) and a stronger induction of apoptosis compared to cisplatin. This aligns with this compound's mechanism of inhibiting DNA repair, leading to the accumulation of endogenous damage.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: A549, HeLa, and HK-2 cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with a serial dilution of either this compound or cisplatin (ranging from 0.1 µM to 100 µM) for 48 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was expressed as a percentage relative to untreated control cells. IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).
4.2. DNA Damage Quantification (γH2AX Immunofluorescence)
-
Cell Culture: Cells were grown on glass coverslips in a 24-well plate and treated with the IC50 concentration of each compound for 24 hours.
-
Fixation & Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding was blocked with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Primary Antibody: Cells were incubated overnight at 4°C with a primary antibody against phosphorylated H2AX (Ser139).
-
Secondary Antibody: After washing, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.
-
Staining & Mounting: Nuclei were counterstained with DAPI, and coverslips were mounted onto microscope slides.
-
Imaging & Analysis: Images were captured using a fluorescence microscope, and the number of γH2AX foci per nucleus was quantified using image analysis software.
4.3. Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding & Treatment: Cells were seeded in a 96-well white-walled plate and treated with the IC50 concentration of each compound for 24 hours.
-
Reagent Addition: An equal volume of a luminogenic caspase-3/7 substrate solution was added to each well.
-
Incubation: The plate was incubated at room temperature for 1 hour.
-
Data Acquisition: Luminescence, which is proportional to caspase-3/7 activity, was measured using a plate-reading luminometer.
-
Analysis: Results were normalized to the untreated control to determine the fold change in apoptosis induction.
Resistance and Toxicity Considerations
Cisplatin:
-
Resistance: A major clinical challenge for cisplatin is the development of resistance. Mechanisms include reduced cellular uptake, increased drug efflux, inactivation by glutathione, and enhanced DNA repair capabilities by the cancer cells.[11][12][13]
-
Toxicity: The clinical use of cisplatin is often limited by its side effects, most notably nephrotoxicity (kidney damage), neurotoxicity, and ototoxicity.[2][8][14]
This compound (Hypothetical):
-
Resistance: Potential resistance mechanisms could involve the upregulation of alternative DNA repair pathways, such as Homologous Recombination (HR), or mutations in the DNA-PKcs protein that prevent this compound binding.
-
Toxicity: Due to its high selectivity for its target and lower impact on non-cancerous cells (as suggested by the therapeutic index), this compound is hypothesized to have a more favorable safety profile with reduced off-target toxicities.
Conclusion
This comparative guide illustrates the fundamental differences between a conventional cytotoxic agent, cisplatin, and a hypothetical targeted therapy, this compound. Based on the presented preclinical data:
-
This compound shows higher potency and greater selectivity for cancer cells over normal cells in vitro.
-
The mechanism of This compound —inhibiting a specific DNA repair pathway—is distinct from cisplatin's direct DNA-damaging action.
-
The targeted nature of This compound suggests a potential for a wider therapeutic window and a more favorable safety profile, particularly concerning nephrotoxicity.
Further investigation into targeted therapies like this compound is warranted as a promising strategy to overcome the limitations of traditional chemotherapies.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cisplatin Nephrotoxicity [ouci.dntb.gov.ua]
- 9. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Harnessing Oxidative Stress: A Comparative Guide to NPD926 Efficacy in Doxorubicin-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule NPD926 with other strategies to overcome doxorubicin resistance in cancer cells. While direct experimental data on this compound in doxorubicin-resistant models is emerging, this document outlines the strong preclinical rationale for its investigation based on its unique mechanism of action. We will explore how this compound-induced glutathione depletion and subsequent reactive oxygen species (ROS) generation could potentially circumvent key doxorubicin resistance pathways.
Combating Doxorubicin Resistance: The Role of Glutathione and ROS
Doxorubicin, a cornerstone of chemotherapy, exerts its cytotoxic effects through DNA intercalation and the generation of ROS. However, cancer cells can develop resistance, a major clinical challenge. One of the key mechanisms of this resistance is the upregulation of antioxidant systems, particularly the glutathione (GSH) pathway. Elevated intracellular GSH levels can neutralize doxorubicin-induced ROS, thereby diminishing its therapeutic efficacy.[1][2]
Key Mechanisms of Doxorubicin Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), actively pumps doxorubicin out of the cell.
-
Enhanced Antioxidant Capacity: Increased levels of glutathione and associated enzymes (e.g., glutathione S-transferase) detoxify doxorubicin and its ROS byproducts.[1][2]
-
Altered Topoisomerase II Activity: Mutations or reduced expression of topoisomerase II, the primary target of doxorubicin, can prevent drug binding and DNA damage.
-
Activation of Pro-survival Signaling: Pathways like NF-κB and PI3K/Akt can be activated to protect cancer cells from apoptosis.
-
Increased DNA Damage Repair: Enhanced DNA repair mechanisms can counteract the DNA-damaging effects of doxorubicin.
This compound: A Novel Approach to Inducing Oxidative Stress
This compound is a small molecule that has been identified as a potent inducer of cell death in cancer cells. Its mechanism of action is distinct from many conventional chemotherapeutics and presents a promising avenue for overcoming drug resistance.
Mechanism of Action of this compound:
This compound induces rapid cell death by targeting the cellular antioxidant system. It acts by depleting intracellular glutathione, a critical component of the cell's defense against oxidative stress. This depletion leads to a significant increase in the levels of reactive oxygen species (ROS), triggering a cascade of events that ultimately result in apoptosis. Studies have shown that this compound preferentially affects cancer cells with certain genetic backgrounds, such as those with KRAS mutations.
Comparative Analysis: this compound vs. Other Doxorubicin Resistance Reversal Strategies
The unique mechanism of this compound offers a potential advantage over other strategies aimed at overcoming doxorubicin resistance. Below is a comparative summary:
| Strategy | Mechanism of Action | Advantages | Limitations |
| P-glycoprotein (P-gp) Inhibitors (e.g., Verapamil, Tariquidar) | Competitively or non-competitively inhibit the P-gp efflux pump, increasing intracellular doxorubicin concentration. | Direct targeting of a major resistance mechanism. | Often associated with systemic toxicity and unpredictable clinical efficacy. |
| Glutathione Depleting Agents (e.g., Buthionine Sulfoximine - BSO) | Inhibits gamma-glutamylcysteine synthetase, a key enzyme in glutathione synthesis, leading to GSH depletion. | Sensitizes cells to ROS-inducing agents like doxorubicin. | Can have off-target effects and may not be sufficiently potent as a monotherapy. |
| This compound | Induces glutathione depletion and subsequent ROS generation. | Dual mechanism of depleting a key antioxidant and producing cytotoxic ROS. Potential for selective toxicity in certain cancer cells. | Limited direct experimental data in doxorubicin-resistant models to date. |
| Targeted Therapy (e.g., PI3K/Akt inhibitors) | Inhibit specific pro-survival signaling pathways that are often upregulated in resistant cells. | High specificity for cancer cells with particular mutations. | Resistance can develop through activation of alternative pathways. |
Proposed Mechanism of this compound in Overcoming Doxorubicin Resistance
Based on its known mechanism, this compound is hypothesized to re-sensitize doxorubicin-resistant cells through the following pathway:
Caption: Proposed mechanism of this compound in doxorubicin-resistant cells.
By depleting cellular glutathione, this compound is expected to cripple the antioxidant defenses of doxorubicin-resistant cells. This would not only lead to cell death through the direct action of this compound-induced ROS but would also amplify the cytotoxic effect of doxorubicin by preventing the neutralization of doxorubicin-induced ROS.
Experimental Protocols
To validate the efficacy of this compound in doxorubicin-resistant cells, the following experimental protocols are proposed:
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with doxorubicin on doxorubicin-sensitive and -resistant cancer cell lines.
Protocol:
-
Cell Culture: Culture doxorubicin-sensitive (e.g., MCF-7) and doxorubicin-resistant (e.g., MCF-7/ADR) breast cancer cell lines in appropriate media.
-
Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, doxorubicin, or a combination of both for 24, 48, and 72 hours.
-
MTT Assay: After treatment, add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm to determine cell viability.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
Intracellular Glutathione and ROS Measurement
Objective: To confirm the mechanism of action of this compound in doxorubicin-resistant cells.
Protocol:
-
Treatment: Treat doxorubicin-resistant cells with this compound, doxorubicin, or a combination.
-
Glutathione Assay: Use a commercially available glutathione assay kit (e.g., based on DTNB) to measure intracellular GSH levels according to the manufacturer's instructions.
-
ROS Assay: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels. Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound and doxorubicin.
Protocol:
-
Treatment: Treat cells as described above.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
While further in vitro and in vivo studies are necessary to definitively establish the efficacy of this compound in overcoming doxorubicin resistance, its unique mechanism of action presents a highly promising therapeutic strategy. By targeting the glutathione-mediated antioxidant defenses of cancer cells, this compound has the potential to re-sensitize resistant tumors to doxorubicin and other ROS-inducing chemotherapies. The experimental framework provided in this guide offers a clear path for the preclinical validation of this novel approach.
References
Independent Verification of NPD926's Mechanism: A Comparative Guide to ROS-Inducing Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule NPD926 with other experimental anticancer agents that share a similar mechanism of action: the induction of reactive oxygen species (ROS) and depletion of cellular glutathione (GSH). While detailed quantitative data and specific experimental protocols for this compound are not publicly available, this guide summarizes the known information and compares it with established alternatives, offering a framework for independent verification and future research.
Mechanism of Action: A Shared Strategy of Oxidative Stress
This compound is a small molecule identified to induce rapid cell death in cancer cells.[1] Its mechanism centers on the depletion of cellular glutathione, a critical antioxidant. This depletion leads to a buildup of reactive oxygen species (ROS), inducing overwhelming oxidative stress and subsequent cell death.[1] This strategy is particularly promising for targeting cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells, making them more vulnerable to further ROS induction. This compound has been shown to be particularly effective in KRAS-transformed cells and can sensitize cells to inhibitors of the cystine-glutamate antiporter, system x(c)⁻.[1]
Several other classes of molecules employ a similar strategy, providing a basis for comparison. These include:
-
System x(c)⁻ Inhibitors: These agents, such as Erastin and Sulfasalazine , block the uptake of cystine, a precursor for glutathione synthesis, thereby depleting intracellular GSH levels.
-
Glutathione Synthesis Inhibitors: Molecules like L-Buthionine Sulfoximine (BSO) directly inhibit the enzyme glutamate-cysteine ligase, a key step in glutathione synthesis.
-
Direct ROS Inducers: Compounds like Piperlongumine are known to directly increase intracellular ROS levels through various mechanisms.
Comparative Performance: A Look at the Alternatives
Due to the lack of publicly available quantitative data for this compound, a direct comparison of its potency and efficacy is not possible. However, we can summarize the reported performance of its alternatives in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Compound | Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| Erastin | System x(c)⁻ Inhibitor | Breast (MDA-MB-231) | ~40 |
| Cervical (HeLa) | ~30.88 | ||
| Gastric (HGC-27) | ~14.39 | ||
| Sulfasalazine | System x(c)⁻ Inhibitor | Pancreatic (MIA PaCa-2) | ~10 |
| Pancreatic (PANC-1) | ~50 | ||
| Bladder (MBT-2V) | ~400-600 | ||
| L-Buthionine Sulfoximine (BSO) | Glutathione Synthesis Inhibitor | Melanoma (ZAZ) | 4.9 |
| Ovarian (A2780) | 8.5 | ||
| Breast (MCF-7) | 26.5 | ||
| Piperlongumine | ROS Inducer | Thyroid (WRO) | 5.68 (48h) |
| Head and Neck (AMC-HN3) | <15 | ||
| Gastric (MGC-803) | 9.725 |
Note: IC50 values can vary significantly based on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes and is collated from various studies.
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of a compound's mechanism. While the specific protocols for this compound are not available, this section provides standardized methodologies for the key assays used to evaluate ROS-inducing and glutathione-depleting agents.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular ROS Measurement (DCFDA Assay)
This assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compound as in the cell viability assay.
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Glutathione (GSH) Depletion Assay
This assay quantifies the amount of reduced glutathione in cell lysates.
-
Cell Lysis: After compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
GSH Detection: Several commercial kits are available for the colorimetric or fluorometric detection of GSH. These kits typically involve a reaction where GSH reacts with a substrate to produce a measurable product.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
Data Analysis: Express the GSH levels as nmol/mg of protein and compare the treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of ROS-induced cell death and a typical experimental workflow for evaluating compounds like this compound.
Caption: Mechanism of this compound-induced cell death.
Caption: Experimental workflow for compound comparison.
Conclusion and Future Directions
This compound represents a promising approach to cancer therapy by exploiting the inherent oxidative stress in malignant cells. However, for its full potential to be realized, a thorough and independent verification of its mechanism and performance is essential. This guide provides a framework for such an investigation by outlining the key comparisons with existing molecules that operate through a similar mechanism. Future research should focus on obtaining and publishing detailed quantitative data and experimental protocols for this compound to allow for a direct and robust comparison with the alternatives discussed. Such studies will be critical in determining the true therapeutic potential of this compound and its place in the landscape of ROS-inducing anticancer agents.
References
Benchmarking NPD926 (Datopotamab Deruxtecan) Against Novel Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational TROP2-directed antibody-drug conjugate (ADC), Datopotamab Deruxtecan (Dato-DXd), with other novel cancer therapies. The performance of Dato-DXd is benchmarked against key competitors in non-small cell lung cancer (NSCLC) and breast cancer, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Datopotamab Deruxtecan (Dato-DXd)
Datopotamab deruxtecan is an antibody-drug conjugate composed of three key components: a humanized anti-TROP2 IgG1 monoclonal antibody, a stable, selectively cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd). The monoclonal antibody targets the TROP2 protein, which is highly expressed on the surface of various solid tumors. Upon binding to TROP2, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload. Deruxtecan then induces DNA damage and apoptosis, leading to cancer cell death.
Figure 1: Mechanism of action of Datopotamab Deruxtecan.
Comparative Analysis in Non-Small Cell Lung Cancer (NSCLC)
Datopotamab deruxtecan is compared with pembrolizumab, an immune checkpoint inhibitor that targets the PD-1/PD-L1 pathway, representing a different therapeutic modality.
Efficacy and Safety Data
| Therapy | Clinical Trial | Patient Population | Key Efficacy Endpoints | Key Grade ≥3 Adverse Events |
| Datopotamab Deruxtecan | TROPION-Lung01 | Previously treated advanced/metastatic NSCLC | PFS (non-squamous): 5.6 monthsOS (non-squamous): 13.4 monthsORR: 31.2% | Stomatitis (6%), Nausea (2%), Anemia (4%) |
| Pembrolizumab | KEYNOTE-042 | Previously untreated, PD-L1 TPS ≥1%, advanced/metastatic NSCLC | OS (TPS ≥50%): 20.0 monthsOS (TPS ≥1%): 16.7 months | Pneumonitis (3%), Anemia (13%), Neutropenia (7%)[1] |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; TPS: Tumor Proportion Score.
Experimental Protocols
TROPION-Lung01 (Datopotamab Deruxtecan) [2][3][4][5][6]
-
Study Design: A global, randomized, open-label, Phase 3 trial.
-
Inclusion Criteria: Patients with locally advanced or metastatic NSCLC who had progressed on or after at least one prior line of therapy. Patients with actionable genomic alterations must have received prior targeted therapy.
-
Exclusion Criteria: Untreated brain metastases, history of interstitial lung disease.
-
Dosing Regimen: Datopotamab deruxtecan 6.0 mg/kg intravenously every 3 weeks.
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
KEYNOTE-042 (Pembrolizumab) [1][7][8][9]
-
Study Design: A randomized, open-label, Phase 3 trial.
-
Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with PD-L1 TPS ≥1% who had not previously received systemic treatment for advanced disease. Patients with EGFR or ALK genomic tumor aberrations were excluded.
-
Exclusion Criteria: Autoimmune disease that required systemic therapy within 2 years, a medical condition requiring immunosuppression.
-
Dosing Regimen: Pembrolizumab 200 mg intravenously every 3 weeks for up to 35 cycles.
-
Primary Endpoint: Overall survival (OS) in patient subgroups based on PD-L1 TPS (≥50%, ≥20%, and ≥1%).
Comparative Analysis in Breast Cancer
Datopotamab deruxtecan is compared with another TROP2-directed ADC, sacituzumab govitecan, and a CDK4/6 inhibitor, palbociclib.
Efficacy and Safety Data
| Therapy | Clinical Trial | Patient Population | Key Efficacy Endpoints | Key Grade ≥3 Adverse Events |
| Datopotamab Deruxtecan | TROPION-Breast01 | Pre-treated, inoperable or metastatic HR+/HER2- breast cancer | PFS: 6.9 monthsORR: 36.4% | Stomatitis (6.4%), Nausea (1.4%) |
| Sacituzumab Govitecan | ASCENT | Pre-treated, metastatic triple-negative breast cancer (mTNBC) | PFS: 5.6 monthsOS: 12.1 monthsORR: 35% | Neutropenia (52%), Diarrhea (11%), Anemia (8%)[10] |
| Palbociclib + Fulvestrant | PALOMA-3 | Pre-treated, HR+/HER2- metastatic breast cancer | PFS: 9.5 monthsOS: 34.8 months | Neutropenia (65%), Leukopenia (28%), Anemia (3%) |
PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; HR+: Hormone Receptor-Positive; HER2-: Human Epidermal Growth Factor Receptor 2-Negative.
Experimental Protocols
TROPION-Breast01 (Datopotamab Deruxtecan) [11][12][13]
-
Study Design: A Phase 3, open-label, randomized study.
-
Inclusion Criteria: Patients with inoperable or metastatic HR+/HER2- breast cancer who have been treated with one or two prior lines of systemic chemotherapy.
-
Exclusion Criteria: Prior treatment with a TROP2-targeted therapy, active brain metastases.
-
Dosing Regimen: Datopotamab deruxtecan 6 mg/kg intravenously every 3 weeks.
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
ASCENT (Sacituzumab Govitecan) [14][15][16][17][18]
-
Study Design: A Phase 3, open-label, randomized, multicenter trial.
-
Inclusion Criteria: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had relapsed after at least two prior chemotherapy regimens.
-
Exclusion Criteria: Active brain metastases, prior treatment with irinotecan.
-
Dosing Regimen: Sacituzumab govitecan 10 mg/kg intravenously on days 1 and 8 of a 21-day cycle.
-
Primary Endpoint: Progression-free survival (PFS).
PALOMA-3 (Palbociclib) [19][20][21]
-
Study Design: A Phase 3, double-blind, placebo-controlled, randomized trial.
-
Inclusion Criteria: Women with HR+/HER2- advanced breast cancer whose disease had progressed on prior endocrine therapy.
-
Exclusion Criteria: Prior treatment with a CDK inhibitor, extensive symptomatic visceral disease.
-
Dosing Regimen: Palbociclib 125 mg orally once daily for 21 consecutive days, followed by 7 days off, in combination with fulvestrant.
-
Primary Endpoint: Progression-free survival (PFS).
Visualizing Experimental and Logical Workflows
Figure 2: A representative experimental workflow for a randomized clinical trial.
Figure 3: A logical diagram comparing the cellular targets of the discussed therapies.
References
- 1. merck.com [merck.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Datopotamab Deruxtecan Met Dual Primary Endpoint of Progression-Free Survival in Patients with Advanced Non Small Cell Lung Cancer in TROPION-Lung01 Phase 3 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 4. Datopotamab deruxtecan showed median overall survival of 14.6 months in patients with advanced nonsquamous non-small cell lung cancer in TROPION-Lung01 Phase III trial [astrazeneca.com]
- 5. Datopotamab deruxtecan showed clinically meaningful overall survival improvement vs. chemotherapy in patients with advanced nonsquamous non-small cell lung cancer in TROPION-Lung01 Phase III trial [astrazeneca-us.com]
- 6. Datopotamab Deruxtecan Versus Docetaxel for Previously Treated Advanced or Metastatic Non-Small Cell Lung Cancer: The Randomized, Open-Label Phase III TROPION-Lung01 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEYNOTE-024 and KEYNOTE-042 - Clinical Trial Results | HCP [keytrudahcp.com]
- 8. KEYNOTE-042 and the role for single agent pembrolizumab in patients with PD-L1 tumor proportion score 1–49% - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Phase-3, Open-Label, Randomized Study of Dato-DXd versus Investigator's Choice of Chemotherapy (ICC) in Participants with Inoperable or Metastatic HR-Positive, HER2-Negative Breast Cancer Who Have Been Treated With One or Two Prior Lines of Systemic Chemotherapy (TROPION-Breast01) [astrazenecaclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Table 6, Details of the ASCENT Study - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. gileadkiteoncology.com [gileadkiteoncology.com]
- 17. gileadkiteoncology.com [gileadkiteoncology.com]
- 18. vjoncology.com [vjoncology.com]
- 19. Facebook [cancer.gov]
- 20. facingourrisk.org [facingourrisk.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of NPD926: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the research chemical NPD926 (CAS 384361-79-9) necessitates a cautious approach grounded in established principles of laboratory safety. Due to the lack of a publicly available Safety Data Sheet (SDS), this guide provides essential procedural steps for the safe handling and disposal of this compound, treating it as a compound with unknown hazardous potential.
Researchers, scientists, and drug development professionals handling novel compounds like this compound are urged to prioritize safety and adhere to institutional and regulatory guidelines for hazardous waste management. The absence of specific data requires that this compound be handled with the highest level of precaution.
Immediate Safety and Handling Protocols
Given that the specific hazards of this compound are not documented in readily accessible safety literature, it is imperative to treat the substance as hazardous. Personnel should adhere to the following handling procedures:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.
-
Spill Management: In the event of a spill, the area should be evacuated and secured. Spill cleanup should only be performed by trained personnel equipped with appropriate PPE. The spilled material should be absorbed with an inert material and collected in a sealed container for hazardous waste disposal.
Step-by-Step Disposal Guidance
Without a specific Safety Data Sheet, the disposal of this compound must be managed through your institution's hazardous waste program. The following is a generalized, step-by-step procedure:
-
Classification: Treat this compound as an unknown hazardous chemical. Do not attempt to neutralize or dispose of it via standard laboratory drains or as regular solid waste.
-
Containment: Ensure the primary container holding the this compound waste is securely sealed and in good condition. If the original container is compromised, it should be placed within a larger, compatible, and properly labeled secondary container.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
CAS Number: 384361-79-9
-
An indication of the potential hazards (e.g., "Caution: Chemical with Unknown Hazards")
-
The date of accumulation.
-
-
Segregation: Store the labeled hazardous waste container in a designated, secure area, segregated from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office. Provide them with all available information on this compound. They will provide specific instructions for the collection and ultimate disposal of the waste in accordance with regulatory requirements.
Decision Workflow for Disposal of Chemicals with Missing Safety Data
The following diagram illustrates the logical steps a researcher should take when faced with disposing of a chemical for which a Safety Data Sheet is not available.
Caption: Disposal workflow for chemicals lacking a Safety Data Sheet (SDS).
Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a formal hazard assessment or the specific guidance that would be provided in a manufacturer's Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal procedures. The primary recommendation is to obtain the official SDS for this compound from the supplier.
Safe Handling and Disposal of Novel Potent Compound NPD926: A Procedural Guide
The following guide provides essential safety and logistical information for handling the novel potent compound NPD926. Given that specific hazard data for this compound is not publicly available, a conservative approach based on established protocols for handling unknown or potent chemical compounds is mandatory. This document is intended for researchers, scientists, and drug development professionals to establish safe laboratory practices, thereby building a foundation of trust and safety in handling novel chemical entities.
Pre-Handling Risk Assessment
Before any work with this compound commences, a thorough risk assessment is crucial. This assessment will inform the selection of appropriate Personal Protective Equipment (PPE) and engineering controls.
Table 1: Risk Assessment Checklist for this compound
| Assessment Step | Key Considerations | Action Required |
| Information Gathering | - Review any available internal data on this compound. - Identify the chemical class and any known reactive functional groups. - Assume high potency and toxicity in the absence of data. | Document all available information and the assumptions being made. |
| Hazard Identification | - Physical State: Is it a powder, liquid, or gas? - Potential Routes of Exposure: Inhalation, dermal contact, ingestion, injection. - Potential Reactivity: Is it sensitive to air, moisture, light, or temperature? | Based on the physical state, determine the most likely exposure routes to mitigate. |
| Exposure Control Plan | - Engineering Controls: Fume hood, glove box, ventilated enclosure. - Administrative Controls: Standard Operating Procedures (SOPs), designated work areas, training. - Personal Protective Equipment (PPE): See Section 2 for detailed recommendations. | Develop a written SOP for all procedures involving this compound. |
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, assuming it is a potent powder, which presents a significant inhalation hazard.
Table 2: Recommended Personal Protective Equipment for Handling this compound (Potent Powder)
| PPE Category | Minimum Requirement | Enhanced Precautions (for higher risk procedures) |
| Respiratory Protection | NIOSH-approved N95 respirator.[1] | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges.[2] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[3] | Face shield worn over chemical splash goggles.[1][3] |
| Hand Protection | Double-gloving with nitrile gloves.[3] | Chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves. Consult manufacturer's compatibility charts. |
| Body Protection | Disposable coveralls with long sleeves and elastic cuffs.[1] | Chemical-resistant suit or apron over disposable coveralls.[2][4] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Disposable shoe covers over closed-toe shoes. |
Operational Plan for Handling this compound
A step-by-step protocol for handling this compound is essential to ensure consistent and safe practices.
Experimental Protocol: Weighing and Solubilizing this compound Powder
-
Preparation:
-
Don all required PPE as outlined in Table 2.
-
Ensure a certified chemical fume hood or ventilated balance enclosure is operational.
-
Prepare all necessary equipment (e.g., spatulas, weigh paper, vials, solvent) and place them within the containment area.
-
Prepare a waste container for contaminated disposables within the fume hood.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder onto weigh paper or directly into a tared vial.
-
Avoid creating dust. If any powder is spilled, clean it immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the weighed this compound.
-
Cap the vial securely and mix by gentle swirling or vortexing until the compound is fully dissolved.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Wipe down the exterior of the primary container and any equipment used with a suitable solvent to decontaminate the surfaces.
-
Dispose of all contaminated disposables (e.g., weigh paper, gloves, wipes) in the designated hazardous waste container.
-
Remove outer gloves and dispose of them, followed by the removal of other PPE in the designated area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound Waste
All waste generated from handling this compound must be treated as hazardous.
Table 3: this compound Waste Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (gloves, wipes, weigh paper) | Lined, sealed container | "Hazardous Waste - this compound Solid Waste" | Follow institutional guidelines for chemical waste pickup. |
| Liquid Waste (unused solutions, rinsates) | Sealable, chemical-resistant container | "Hazardous Waste - this compound in [Solvent Name]" | Do not mix with other waste streams unless compatibility is confirmed. Follow institutional guidelines. |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container | "Hazardous Sharps Waste - this compound" | Follow institutional guidelines for hazardous sharps disposal. |
Visualizations
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of novel compound this compound.
Caption: Decision tree for selecting appropriate PPE for this compound.
References
- 1. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 2. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
